13-Oxyingenol-13-dodecanoate
Description
Properties
IUPAC Name |
[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDYPHEHMXLF-YFQQJSGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 13-Oxyingenol-13-dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane-type diterpenoid derived from Euphorbia kansui. Emerging research has highlighted its potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC). Its mechanism of action is multifaceted, extending beyond the traditional understanding of ingenol esters as solely Protein Kinase C (PKC) activators. This document provides a comprehensive overview of the current understanding of 13-OD's mechanism of action, focusing on its direct molecular targets, downstream signaling pathways, and the cellular processes it modulates. Quantitative data on its cytotoxic effects are presented, along with detailed experimental protocols for key assays used to elucidate its functional mechanisms.
Core Mechanisms of Action
The mechanism of action of this compound is complex, involving the direct targeting of multiple proteins, leading to the induction of several cell death pathways. While ingenol esters are well-known activators of Protein Kinase C (PKC), recent studies have identified additional direct targets for 13-OD, namely Transmembrane BAX inhibitor motif-containing 6 (TMBIM6) and Unc-51 like autophagy activating kinase 1 (ULK1) . The engagement of these targets culminates in a cascade of cellular events, including apoptosis, mitophagy, and ferroptosis.
Direct Molecular Targets
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Protein Kinase C (PKC): As a member of the ingenol ester family, 13-OD is presumed to activate PKC isoforms. PKC activation is a critical step in various signaling pathways that control cell proliferation, differentiation, and apoptosis.
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TMBIM6: Identified as a crucial cellular target of 13-OD, TMBIM6 is an anti-apoptotic protein located in the endoplasmic reticulum and mitochondria. By modulating the function of TMBIM6, 13-OD affects Ca²⁺ homeostasis, leading to mitochondrial Ca²⁺ overload and depolarization of the mitochondrial membrane potential.[1]
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ULK1: 13-OD has been shown to target ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[2] By modulating ULK1, 13-OD can induce cellular autophagy and mitochondrial dysfunction.[3]
Induced Cellular Processes
The interaction of 13-OD with its molecular targets triggers a series of downstream events, leading to cancer cell death through multiple mechanisms:
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Apoptosis: 13-OD induces apoptosis in NSCLC cells, a process characterized by programmed cell death. This is associated with an increased expression of the pro-apoptotic protein BAX and a suppressed expression of the anti-apoptotic protein BCL-2.[3]
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Mitophagy: By targeting TMBIM6 and causing mitochondrial dysfunction, 13-OD induces mitophagy, the selective degradation of mitochondria by autophagy.[1]
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Ferroptosis: 13-OD and its derivatives have been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
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Autophagy: Through its interaction with ULK1, 13-OD induces a concentration-dependent increase in autophagy in A549 and H460 NSCLC cells.
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound.
Table 1: Cytotoxicity of this compound in Human Lung Cells (72-hour treatment)
| Cell Line | Cell Type | Concentration Range (µM) | Effect |
| A549 | Non-Small Cell Lung Cancer | 3.125 - 50 | Significant reduction in cell proliferation |
| H460 | Non-Small Cell Lung Cancer | 3.125 - 50 | Significant reduction in cell proliferation |
| BEAS-2B | Normal Human Lung Epithelial | 3.125 - 50 | Significant reduction in cell proliferation |
Table 2: Induction of Autophagy by this compound in NSCLC Cells (72-hour treatment)
| Cell Line | Concentration Range (µM) | Effect |
| A549 | 5, 10, 20 | Concentration-dependent induction of autophagy |
| H460 | 5, 10, 20 | Concentration-dependent induction of autophagy |
Note: Specific IC50 values for this compound and binding affinities (Ki, Kd) for its direct targets are not yet available in the public domain.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
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Cell Seeding: Plate NSCLC cells (e.g., A549, H460) and normal lung epithelial cells (e.g., BEAS-2B) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
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Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
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Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells by freeze-thawing.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein (e.g., TMBIM6, ULK1) by Western blotting.
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Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Mitophagy Detection (mt-Keima Assay)
This protocol utilizes a pH-sensitive fluorescent protein, mt-Keima, to monitor mitophagy.
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Transfection: Transfect cells with a plasmid encoding mt-Keima, which localizes to the mitochondrial matrix.
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Compound Treatment: Treat the transfected cells with this compound.
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Fluorescence Microscopy/Flow Cytometry: Image the cells using a fluorescence microscope or analyze by flow cytometry. In the neutral pH of the mitochondria, mt-Keima is excited at ~440 nm. When mitochondria are engulfed by lysosomes (mitophagy), the acidic environment (pH ~4.5) shifts the excitation peak to ~586 nm.
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Data Analysis: An increase in the ratio of the 586 nm to 440 nm excitation signal indicates an increase in mitophagy.
Ferroptosis Assay
This protocol assesses the induction of ferroptosis through the detection of lipid peroxidation.
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Cell Treatment: Treat cells with this compound, with and without a ferroptosis inhibitor (e.g., ferrostatin-1).
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Lipid Peroxidation Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).
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Flow Cytometry/Fluorescence Microscopy: Analyze the cells by flow cytometry or fluorescence microscopy. Oxidation of the dye results in a shift in its fluorescence emission.
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Data Analysis: An increase in the oxidized form of the dye, which is preventable by a ferroptosis inhibitor, indicates the induction of ferroptosis.
Conclusion
This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. It moves beyond the established role of ingenol esters as PKC activators, demonstrating direct interactions with TMBIM6 and ULK1. This multi-targeted approach leads to the induction of apoptosis, mitophagy, and ferroptosis in cancer cells. Further research is warranted to determine the specific binding affinities of 13-OD to its targets and to fully elucidate the interplay between the signaling pathways it modulates. The detailed experimental protocols provided herein offer a robust framework for future investigations into this and other novel therapeutic compounds.
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
13-Oxyingenol-13-dodecanoate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane diterpenoid ester that has garnered significant interest for its potent anti-tumor properties. This technical guide provides an in-depth overview of the biological activity of 13-OD, focusing on its mechanisms of action, molecular targets, and cytotoxic effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, primarily targeting key cellular pathways involved in cell survival, proliferation, and death. Recent studies have elucidated its role in inducing cytotoxicity in cancer cells, particularly non-small cell lung cancer (NSCLC), through the modulation of specific protein targets and the induction of distinct cell death mechanisms.
Targeting of TMBIM6, Mitophagy, and Ferroptosis
A pivotal mechanism of 13-OD involves the targeting of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).[1] This interaction disrupts calcium homeostasis, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane.[1] Consequently, this triggers two forms of programmed cell death: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] Several derivatives of 13-OD have demonstrated the ability to induce these processes.[1]
Inhibition of ULK1 and Induction of Apoptosis
Another key molecular target of this compound is the Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[2] ULK1 is a serine/threonine kinase that plays a central role in the initiation of autophagy. By inhibiting ULK1, 13-OD disrupts the autophagy process, which can be a pro-survival mechanism for cancer cells. Inhibition of ULK1 by 13-OD has been shown to cause mitochondrial dysfunction and induce apoptosis in NSCLC cells.
Quantitative Biological Activity Data
Recent research has highlighted the significant cytotoxic potential of this compound and its derivatives against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. While specific IC50 values for the parent compound, 13-OD, were not available in the reviewed literature, studies have consistently reported its potent cytotoxic effects.
Note on Data Availability: Despite extensive searches of publicly available literature, the full-text articles containing specific quantitative data (e.g., IC50 values) for this compound were not accessible. The following table summarizes the qualitative findings and highlights the need for further public dissemination of quantitative results to aid in research and development.
| Compound/Derivative | Cell Line(s) | Reported Activity | Reference |
| This compound (13-OD) & derivatives | NSCLC cells | Superior cytotoxic potencies than oxaliplatin | |
| This compound (13-OD) | A549 and H460 (NSCLC) | Effectively inhibited cell proliferation and colony formation | |
| This compound (13-OD) | BEAS-2B (normal human lung epithelial) | Less toxicity compared to NSCLC cells |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to elucidate the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
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MTT Assay: To assess the cytotoxic effects of 13-OD, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized.
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Protocol:
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Seed cancer cells (e.g., A549, H460) in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of 13-OD for a specified period (e.g., 24, 48, 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
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Target Engagement Assays
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Cellular Thermal Shift Assay (CETSA): CETSA is employed to confirm the direct binding of 13-OD to its intracellular targets, such as TMBIM6 and ULK1.
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Protocol:
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Treat intact cells with 13-OD or a vehicle control.
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Heat the cell lysates to a range of temperatures.
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Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
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A shift in the melting curve of the target protein in the presence of 13-OD indicates direct binding.
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Pull-Down Assay: This assay is used to identify and confirm protein-protein interactions and the binding of 13-OD to its targets.
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Protocol:
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Immobilize a "bait" protein (e.g., a tagged version of TMBIM6 or ULK1) on affinity beads.
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Incubate the beads with cell lysate containing potential "prey" proteins in the presence or absence of 13-OD.
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Wash the beads to remove non-specific binders.
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Elute the protein complexes from the beads.
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Analyze the eluted proteins by SDS-PAGE and Western blotting to identify interacting partners.
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Assays for Mitophagy and Ferroptosis
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Mitophagy Detection:
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Fluorescence Microscopy: Utilize mitophagy reporters such as mito-Keima, a pH-sensitive fluorescent protein that shifts its fluorescence upon delivery to the acidic environment of the lysosome.
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Western Blotting: Monitor the degradation of mitochondrial proteins (e.g., TOM20, COX IV) as an indicator of mitophagy.
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Ferroptosis Detection:
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Lipid Peroxidation Assays: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY.
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Iron Assays: Detect intracellular iron levels using iron-sensitive dyes.
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Glutathione (GSH) Measurement: Quantify the depletion of GSH, a key event in ferroptosis.
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Conclusion
This compound is a promising anti-tumor agent with a unique multi-target mechanism of action. Its ability to induce mitophagy and ferroptosis by targeting TMBIM6, and to promote apoptosis via ULK1 inhibition, makes it a compelling candidate for further investigation, particularly for the treatment of non-small cell lung cancer. The elucidation of its detailed quantitative activity and the optimization of its derivatives are critical next steps in its development as a potential therapeutic. This guide provides a foundational understanding of its biological activity to support these future research endeavors.
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Oxyingenol-13-dodecanoate: A Technical Guide to its Core Biological Activities
Abstract
13-Oxyingenol-13-dodecanoate is a diterpenoid compound belonging to the ingenane family, naturally occurring in plants of the Euphorbia genus. Initially recognized for its antinematodal and antiviral properties, recent research has pivoted towards its significant potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, with a primary focus on its dual mechanisms of action against cancer cells, involving the induction of mitophagy, ferroptosis, and apoptosis through the targeting of TMBIM6 and ULK1. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidation of its chemical properties, biological activities, and the experimental methodologies used in its characterization.
Chemical and Physical Properties
This compound, also referred to as Dodecanoic Acid Ingenol Ester, is a derivative of Ingenol.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 54706-70-6[2] |
| Molecular Formula | C₃₂H₅₀O₇[2] |
| Molecular Weight | 546.74 g/mol [2] |
| Alternate Names | Dodecanoic Acid Ingenol Ester, 13-O-Dodecanoylingenol |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied.
Anti-Cancer Activity
Recent studies have highlighted the potent cytotoxic effects of this compound against non-small cell lung cancer (NSCLC) cells. Its anti-cancer activity is attributed to two primary mechanisms: the induction of mitophagy and ferroptosis via targeting TMBIM6, and the inhibition of autophagy leading to apoptosis by targeting ULK1.
One of the key mechanisms of this compound involves the targeting of the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein. This interaction disrupts calcium homeostasis, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. These events trigger two distinct forms of programmed cell death: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. A number of derivatives of this compound have been synthesized and have shown potent cytotoxic activity against NSCLC cells.
A second, potentially complementary, mechanism of action for this compound in NSCLC cells is the targeting of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). ULK1 is a critical initiator of autophagy, and its inhibition by this compound disrupts this process. This leads to mitochondrial dysfunction and ultimately triggers apoptosis, a form of programmed cell death. Transcriptomic analysis has revealed that the differential genes affected by this compound are primarily enriched in the mTOR and AMPK signaling pathways, which are known regulators of autophagy.
While several studies report the potent cytotoxic effects of this compound and its derivatives, specific IC50 values are not consistently provided in the initial search results. One study noted that some derivatives exhibited superior cytotoxic potencies against non-small cell lung cancer cells than the standard chemotherapy drug, oxaliplatin. Another study confirmed that this compound effectively inhibited the proliferation and colony formation of A549 and H460 NSCLC cell lines, with lower toxicity in normal human lung epithelial BEAS-2B cells.
Antiviral Activity
This compound has been identified as an anti-HIV diterpenoid. It has been shown to inhibit the replication of HIV-1 in infected MT-4 cells with an EC50 of 33.7 nM.
Antinematodal Activity
This compound has also demonstrated antinematodal activity against the plant pathogenic nematode Bursaphelenchus xylophilus in a Botrytis cinerea-based bioassay, with a minimum effective dose (MED) of 2.5 µ g/cotton ball.
Experimental Protocols
The characterization of this compound's biological activities involves a range of standard and specialized molecular and cellular biology techniques.
Synthesis of this compound and its Derivatives
This compound can be prepared by a standard chemical transformation from an extract of Euphorbia kansui. The total synthesis of (-)-13-oxyingenol and its natural derivatives has also been achieved, with key steps including a ring-closing olefin metathesis and a Mislow-Evans-type-sigmatropic rearrangement. Further derivatization can be carried out to explore structure-activity relationships.
Target Identification and Validation
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Affinity-Based Protein Profiling (ABPP): This technique is used to identify the cellular targets of a compound. In the case of this compound, ABPP was used to identify TMBIM6 as a crucial cellular target.
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Cellular Thermal Shift Assay (CETSA): CETSA is employed to confirm the engagement of a compound with its target protein in a cellular context. This method was used to validate the interaction between this compound and both TMBIM6 and ULK1.
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Pull-down Assays, siRNA Interference, and Biolayer Interferometry (BLI): These are additional methods used to verify the interaction between the compound and its target protein and to understand the functional consequences of this interaction.
Cellular Assays for Mechanism of Action
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Cell Viability and Proliferation Assays: Standard assays such as MTT or colony formation assays are used to quantify the cytotoxic effects of this compound on cancer cell lines.
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Western Blot Analysis: This technique is used to measure the levels of specific proteins involved in the signaling pathways of interest, such as TMBIM6, ULK1, and markers of apoptosis and autophagy.
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Mitochondrial Function Assays: To assess mitochondrial health, assays measuring mitochondrial membrane potential and mitochondrial calcium levels are utilized.
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Autophagy and Mitophagy Flux Assays: These assays, often involving fluorescent reporters like LC3, are used to monitor the induction and progression of autophagy and mitophagy. The use of autophagy inhibitors like bafilomycin A1 can help to elucidate the role of autophagy in the observed cellular effects.
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Ferroptosis Assays: The induction of ferroptosis can be confirmed by measuring lipid peroxidation and cellular iron levels.
Conclusion and Future Perspectives
This compound is an ingenane diterpenoid with a multifaceted pharmacological profile. While it exhibits antinematodal and antiviral activities, its most promising therapeutic potential currently lies in oncology. The dual mechanisms of inducing cancer cell death through distinct pathways involving TMBIM6 and ULK1 make it an attractive candidate for further development as an anti-cancer therapeutic.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the signaling cascades downstream of TMBIM6 and ULK1 inhibition is necessary. Secondly, comprehensive preclinical studies, including in vivo efficacy and toxicity assessments in animal models, are required to validate its therapeutic potential. Finally, further structure-activity relationship studies to optimize the potency and selectivity of this compound derivatives could lead to the development of a novel class of anti-cancer drugs. The absence of reported clinical trials to date underscores the early stage of this compound's development and the significant research still required to translate these promising preclinical findings into clinical applications.
References
An In-depth Technical Guide to 13-Oxyingenol-13-dodecanoate
CAS Number: 54706-70-6
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxyingenol-13-dodecanoate is a naturally occurring ingenane diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia kansui. This compound has recently emerged as a molecule of significant interest in oncological research, particularly for its cytotoxic effects against non-small cell lung cancer (NSCLC). Emerging evidence indicates a multi-faceted mechanism of action involving the induction of several programmed cell death pathways, including apoptosis, autophagy, mitophagy, and ferroptosis. Key molecular targets identified to date include Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activities, and detailed experimental protocols for its study.
Physicochemical Properties
This compound, also known as Dodecanoic Acid Ingenol Ester, is a diterpene ester.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54706-70-6 | [1] |
| Molecular Formula | C₃₂H₅₀O₇ | [1] |
| Molecular Weight | 546.74 g/mol | [1] |
| Alternate Names | Dodecanoic Acid Ingenol Ester; 10aH-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene Dodecanoic Acid Deriv. | [1] |
| Storage Conditions | Store at -20°C for long-term stability. |
Biological Activity and Quantitative Data
This compound (13-OD) has demonstrated potent cytotoxic activity against various cancer cell lines, with a notable efficacy in NSCLC models. The compound's anti-proliferative effects are dose-dependent.
| Cell Line | Assay | IC₅₀ / EC₅₀ | Incubation Time | Reference |
| A549 (NSCLC) | CCK8 | 8.673 µM | 24 hours | |
| NCI-H460 (NSCLC) | CCK8 | 7 µM | 24-72 hours | |
| HepG2 (Hepatocellular Carcinoma) | CCK8 | 5.3 µM | 24-72 hours | |
| HIV-1 | Anti-HIV-1 Assay | 33.7 nM | Not Specified |
Mechanism of Action
Recent studies have elucidated two primary signaling pathways through which this compound exerts its anti-cancer effects. These pathways converge on the induction of mitochondrial dysfunction and regulated cell death.
ULK1-Mediated Autophagy and Apoptosis
This compound has been shown to target ULK1, a serine/threonine kinase crucial for the initiation of autophagy. By modulating the ULK1 pathway, the compound induces significant autophagy in NSCLC cells, evidenced by the upregulation of ATG5 and the conversion of LC3-I to LC3-II. This process is linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. Concurrently, 13-OD promotes apoptosis by increasing the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein BCL-2. The interplay between these pathways suggests a complex mechanism where autophagy may contribute to or precede apoptotic cell death.
TMBIM6-Mediated Mitophagy and Ferroptosis
A parallel mechanism involves the targeting of TMBIM6, a protein that regulates calcium homeostasis and is implicated in cell death pathways. By modulating TMBIM6 function, this compound induces mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. This disruption triggers two distinct cell death programs: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.
Experimental Protocols
Extraction and Isolation from Euphorbia kansui
The following is a generalized protocol based on methods for isolating ingenol esters from Euphorbia species. Specific yields and purities will vary.
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Extraction:
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Air-dried and pulverized roots of E. kansui are refluxed with a suitable solvent such as dichloromethane or extracted with acetone at an elevated temperature (e.g., 60°C).
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The resulting crude extract is filtered and concentrated under reduced pressure.
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Fractionation:
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The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
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Purification:
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Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water.
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Fractions corresponding to this compound are collected and the solvent is evaporated.
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Characterization:
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The structure and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
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Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
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Cell Seeding:
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Seed cells (e.g., A549, NCI-H460) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in culture medium to achieve the desired final concentrations.
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Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
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Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition and Incubation:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 4 hours at 37°C.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Mix gently on a plate shaker for 10 minutes.
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-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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Conclusion and Future Directions
This compound is a promising natural product with potent anti-cancer activity, particularly against NSCLC. Its ability to induce multiple forms of regulated cell death through distinct signaling pathways makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models for a broader range of cancers, and further elucidating the intricate crosstalk between the ULK1 and TMBIM6-mediated cell death pathways. The development of more potent and selective derivatives also represents a valuable avenue for drug discovery efforts.
References
In-Depth Technical Guide: 13-Oxyingenol-13-dodecanoate from Euphorbia kansui
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxyingenol-13-dodecanoate, a diterpenoid compound found in the traditional Chinese medicinal plant Euphorbia kansui, is emerging as a molecule of significant interest in oncological research. This technical guide provides a comprehensive overview of its extraction, biological activities, and mechanisms of action, with a focus on its potential as an anti-cancer agent. This document details the methodologies for its isolation, summarizes its cytotoxic effects on various cancer cell lines, and elucidates its known signaling pathways, including the induction of mitophagy and ferroptosis through modulation of the TMBIM6 protein. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Euphorbia kansui has a long history of use in traditional Chinese medicine for treating conditions such as edema and ascites.[1] Modern phytochemical investigations have revealed that its potent biological effects are largely attributable to a diverse array of diterpenoids, particularly those with ingenane and jatrophane skeletons.[1][2][3] Among these, this compound (13-OD) has garnered attention for its cytotoxic properties against cancer cells. This guide synthesizes the current knowledge on 13-OD, providing detailed experimental protocols, quantitative data, and insights into its molecular mechanisms to facilitate further research and development.
Extraction and Isolation
While this compound is a naturally occurring compound in Euphorbia kansui, a common laboratory method for obtaining the pure substance involves a semi-synthetic approach starting from a crude extract. This method utilizes a deacylation of the ingenol esters present in the extract, followed by purification of the ingenol core and subsequent re-esterification to yield this compound.
A more direct, though less commonly detailed, approach is the bioassay-guided isolation of the naturally occurring compound. This process involves a systematic fractionation of the plant extract, with each fraction being tested for its biological activity (e.g., cytotoxicity) to guide the purification of the active constituent.
General Protocol for Bioassay-Guided Isolation of Diterpenoids from Euphorbia kansui
The following protocol outlines a general strategy for the isolation of ingenol-type diterpenoids from the roots of Euphorbia kansui, which can be adapted to specifically target this compound.
Experimental Protocol:
-
Extraction:
-
The dried and powdered roots of Euphorbia kansui (2.0 kg) are extracted with 95% ethanol or chloroform (15 L) by refluxing at 60°C for 1-2 hours. This process is typically repeated multiple times to ensure exhaustive extraction.[4]
-
The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated, and their cytotoxicity is evaluated to identify the most active fraction, which is often the ethyl acetate fraction for ingenol esters.
-
-
Chromatographic Separation:
-
The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Cytotoxicity assays are performed on the combined fractions to identify those with the highest activity.
-
-
Further Purification:
-
The most active fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.
-
The purity of the isolated compounds is assessed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
dot
References
- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TMBIM6/BI-1 is an intracellular environmental regulator that induces paraptosis in cancer via ROS and Calcium-activated ERAD II pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
An In-depth Technical Guide to 13-Oxyingenol-13-dodecanoate-Induced Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenol diterpenoid that has demonstrated potent anti-tumor activities, particularly against non-small cell lung cancer (NSCLC). Recent studies have elucidated a novel mechanism of action for 13-OD and its derivatives, involving the induction of two critical cellular processes: mitophagy and ferroptosis. This technical guide provides a comprehensive overview of the core mechanisms underlying 13-OD-induced mitophagy, with a focus on its molecular target and the subsequent signaling cascade. Detailed experimental protocols for key assays used to investigate these phenomena are provided, along with a structured presentation of the signaling pathway. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are interested in the therapeutic potential of targeting mitochondrial quality control pathways.
Introduction to this compound and Mitophagy
This compound is a semi-synthetic derivative of ingenol, a diterpenoid found in plants of the Euphorbia genus. Ingenol esters are known for their wide range of biological activities, including potent activation of Protein Kinase C (PKC). However, recent research has unveiled a PKC-independent mechanism of action for 13-OD in the context of cancer therapy.
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. This process is crucial for maintaining mitochondrial homeostasis, preventing the accumulation of reactive oxygen species (ROS), and regulating cell death pathways. Dysfunctional mitophagy is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The induction of mitophagy has emerged as a promising therapeutic strategy to eliminate cancer cells, which often exhibit altered mitochondrial metabolism.
The Core Mechanism: Targeting TMBIM6 to Induce Mitophagy
The primary molecular target of this compound in the induction of mitophagy has been identified as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6)[1]. TMBIM6 is a protein primarily localized to the endoplasmic reticulum and mitochondria-associated membranes, where it functions as a negative regulator of apoptosis and an ion channel that modulates calcium homeostasis.
The proposed signaling pathway for 13-OD-induced mitophagy is as follows:
-
Direct Binding to TMBIM6: 13-OD directly binds to and modulates the function of the TMBIM6 protein[1].
-
Disruption of Calcium Homeostasis: This interaction disrupts the normal function of TMBIM6, leading to an uncontrolled release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm and subsequently into the mitochondria[1].
-
Mitochondrial Calcium Overload: The excessive influx of Ca2+ into the mitochondria results in mitochondrial calcium overload[1].
-
Mitochondrial Membrane Depolarization: The calcium overload leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction[1].
-
Initiation of Mitophagy and Ferroptosis: The depolarized and damaged mitochondria are then targeted for removal through the mitophagy pathway. Concurrently, the mitochondrial dysfunction and lipid peroxidation contribute to the induction of ferroptosis, a form of iron-dependent regulated cell death.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling cascade of 13-OD-induced mitophagy and a general workflow for its investigation.
Quantitative Data Summary
Quantitative data from the primary study "13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents" is not publicly available in its entirety. The following tables are representative templates that would be populated with such data.
Table 1: Cytotoxicity of this compound and its Derivatives in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 13-OD | A549 | Data not available |
| 13-OD | H1299 | Data not available |
| Derivative B6 | A549 | Data not available |
| Derivative A2 | H1299 | Data not available |
| Oxaliplatin | A549 | Data not available |
Table 2: Quantification of Mitophagy Markers
| Treatment | Cell Line | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Levels (Fold Change) |
| Control | A549 | 1.0 | 1.0 |
| 13-OD (IC50) | A549 | Data not available | Data not available |
| 13-OD + TMBIM6 siRNA | A549 | Data not available | Data not available |
Table 3: Mitochondrial Function Parameters
| Treatment | Cell Line | Mitochondrial Ca2+ (RFU) | Mitochondrial Membrane Potential (% of Control) |
| Control | A549 | Data not available | 100% |
| 13-OD (IC50) | A549 | Data not available | Data not available |
Detailed Experimental Protocols
The following are standardized protocols for the key experiments used to elucidate the mechanism of 13-OD-induced mitophagy.
Target Identification and Validation
This assay is used to identify proteins that directly bind to 13-OD.
Materials:
-
Streptavidin-conjugated magnetic beads
-
Biotinylated 13-OD probe
-
NSCLC cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for downstream analysis
Protocol:
-
Probe Immobilization: Incubate the streptavidin-conjugated magnetic beads with the biotinylated 13-OD probe for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads three times with wash buffer to remove any unbound probe.
-
Lysate Incubation: Incubate the beads with the immobilized probe with NSCLC cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (at least five times) with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against the candidate target protein (TMBIM6). For unbiased target identification, the eluted proteins can be identified by mass spectrometry.
CETSA is used to confirm the direct binding of 13-OD to its target protein in a cellular context.
Materials:
-
NSCLC cells
-
13-OD
-
PBS
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot apparatus
-
Antibody against TMBIM6
Protocol:
-
Cell Treatment: Treat NSCLC cells with 13-OD or vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble TMBIM6 by Western blotting. A shift in the melting curve to a higher temperature in the presence of 13-OD indicates target engagement.
BLI is used to measure the binding affinity and kinetics between 13-OD and its target protein in real-time.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin biosensors
-
Biotinylated 13-OD
-
Purified recombinant TMBIM6 protein
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
Protocol:
-
Baseline: Equilibrate the streptavidin biosensors in the assay buffer to establish a stable baseline.
-
Loading: Immobilize the biotinylated 13-OD onto the surface of the biosensors.
-
Association: Move the biosensors into wells containing different concentrations of purified TMBIM6 protein and measure the binding (association) in real-time.
-
Dissociation: Transfer the biosensors back to the assay buffer and measure the unbinding (dissociation) of the TMBIM6 protein.
-
Data Analysis: Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
siRNA-mediated knockdown of the target protein is used to confirm its role in 13-OD-induced mitophagy.
Materials:
-
siRNA targeting TMBIM6 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
NSCLC cells
Protocol:
-
Cell Seeding: Seed NSCLC cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Target Knockdown Verification: Verify the knockdown of TMBIM6 expression by Western blotting or qRT-PCR.
-
Functional Assays: Treat the transfected cells with 13-OD and assess for mitophagy induction and cell viability to determine if the knockdown of TMBIM6 rescues the cells from the effects of 13-OD.
Assessment of Mitophagy
Protocol:
-
Cell Treatment and Lysis: Treat cells with 13-OD and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of mitophagy induction.
mt-Keima is a pH-sensitive fluorescent protein that is targeted to the mitochondria. It exhibits a shift in its fluorescence emission spectrum from green to red upon delivery to the acidic environment of the lysosome, allowing for the visualization of mitolysosomes.
Protocol:
-
Transfection: Transfect NSCLC cells with a plasmid encoding mt-Keima.
-
Cell Treatment: Treat the transfected cells with 13-OD.
-
Imaging: Visualize the cells using a fluorescence microscope with dual-excitation capabilities (e.g., 440 nm for the neutral form and 586 nm for the acidic form). An increase in the red fluorescent signal indicates the fusion of mitochondria with lysosomes.
Conclusion
This compound represents a promising class of anti-cancer agents with a unique mechanism of action that involves the induction of mitophagy and ferroptosis through the direct targeting of TMBIM6. The disruption of mitochondrial calcium homeostasis and subsequent mitochondrial depolarization are key events in this process. The experimental protocols detailed in this guide provide a robust framework for the investigation of 13-OD and other compounds that modulate mitochondrial quality control pathways. Further research into the therapeutic potential of targeting TMBIM6 is warranted and may lead to the development of novel and effective cancer therapies.
References
The Role of 13-Oxyingenol-13-dodecanoate in Ferroptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxyingenol-13-dodecanoate (13-OD), a derivative of the ingenol class of diterpenoids, has emerged as a promising anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). Recent studies have elucidated its mechanism of action, highlighting the induction of ferroptosis, a form of iron-dependent regulated cell death, as a key pathway. This technical guide provides a comprehensive overview of the core findings related to 13-OD and ferroptosis, including quantitative data, detailed experimental protocols, and a visualization of the involved signaling pathways.
Core Mechanism: Targeting TMBIM6 to Induce Mitophagy and Ferroptosis
The primary mechanism by which this compound and its derivatives induce cell death in NSCLC cells is through the modulation of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).[1] By targeting TMBIM6, 13-OD affects its function in regulating calcium ion (Ca2+) release, leading to a cascade of events culminating in both mitophagy and ferroptosis.[1] This process involves a mitochondrial Ca2+ overload and subsequent depolarization of the mitochondrial membrane.[1]
Another identified target of 13-OD in NSCLC cells is Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a crucial regulator of autophagy.[2][3] Treatment with 13-OD leads to mitochondrial dysfunction and apoptosis, a process that can be linked to the broader cellular stress response that includes ferroptosis.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound and its effects on NSCLC cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 Value (72h) |
| NCI-H460 | 7 µM |
| A549 | Data not available |
Table 2: Experimental Concentrations of this compound in In Vitro Studies
| Assay | Cell Lines | Concentration Range | Incubation Time |
| Cell Proliferation | A549, NCI-H460 | 3.125 - 50 µM | 72 hours |
| Apoptosis Marker (BAX/BCL-2) Analysis | A549, NCI-H460 | 5 - 20 µM | 72 hours |
| Mitochondrial Membrane Potential | A549, NCI-H460 | 5 - 20 µM | 72 hours |
| Autophagy Marker (ATG5, p62, LC3) Analysis | A549, NCI-H460 | 5 - 20 µM | 72 hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in inducing ferroptosis and a general workflow for investigating its effects.
Caption: Signaling pathway of 13-OD-induced ferroptosis.
Caption: Experimental workflow for studying 13-OD.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound-induced ferroptosis.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of 13-OD on NSCLC cells.
-
Materials:
-
A549 or NCI-H460 cells
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed A549 or NCI-H460 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of 13-OD (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Materials:
-
A549 or NCI-H460 cells
-
This compound
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Flow cytometer
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of 13-OD for the specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing C11-BODIPY 581/591 (final concentration ~2 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Resuspend the cells in PBS and analyze them immediately using a flow cytometer.
-
The fluorescence emission of C11-BODIPY shifts from red to green upon oxidation. Measure the fluorescence intensity in both channels to determine the ratio of oxidized to non-oxidized dye, which reflects the level of lipid peroxidation.
-
Western Blot Analysis for Ferroptosis Markers
This protocol is used to determine the protein expression levels of key ferroptosis regulators, such as GPX4 and SLC7A11.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control like β-actin.
-
Conclusion
This compound represents a novel therapeutic candidate for NSCLC by inducing ferroptosis through the targeting of TMBIM6. The disruption of calcium homeostasis and subsequent mitochondrial dysfunction are central to its mechanism of action. Further research, including detailed quantitative analysis and in vivo studies, will be crucial to fully elucidate its therapeutic potential and pave the way for its clinical application. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising anti-cancer compound.
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis and Programmed Cell Death Pathways Induced by 13-Oxyingenol-13-dodecanoate and Related Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the programmed cell death pathways initiated by 13-Oxyingenol-13-dodecanoate and its close analog, ingenol mebutate (PEP005). This document details two distinct pathways: a classical apoptosis cascade primarily mediated by Protein Kinase C delta (PKCδ) and a more recently elucidated pathway involving the induction of mitophagy and ferroptosis through the targeting of Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6). The information presented herein is intended to support further research and drug development efforts in oncology and related fields.
Introduction
Ingenol mebutate, a diterpene ester derived from the plant Euphorbia peplus, has been investigated for its potent cytotoxic effects. While initially recognized for inducing necrosis at high concentrations, research has revealed that at lower, pharmacologically relevant concentrations, it can initiate a more controlled, programmed cell death. This guide focuses on two such pathways. The first is a classical apoptosis pathway driven by the activation of PKCδ, leading to the generation of reactive oxygen species (ROS) and subsequent caspase activation. The second, and more specific to this compound, is a novel pathway that involves the protein TMBIM6, resulting in mitophagy and ferroptosis, two distinct forms of programmed cell death.
PKCδ-Mediated Apoptosis Pathway of Ingenol Esters
The pro-apoptotic effects of ingenol esters like ingenol mebutate are significantly mediated by the activation of the novel protein kinase C isoform, PKCδ. This pathway involves a cascade of events including the production of reactive oxygen species, downregulation of apoptosis inhibitors, and activation of caspases.
Signaling Pathway
The proposed signaling cascade for ingenol ester-induced apoptosis is as follows:
-
PKCδ Activation : Ingenol mebutate acts as a PKC agonist, with a particular effect on PKCδ. This leads to the processing of the 78 kDa proform of PKCδ into its active 41 kDa catalytic domain.[1]
-
Induction of Reactive Oxygen Species (ROS) : The activation of PKCδ is upstream of and leads to an increase in intracellular ROS levels.[1][2] The precise mechanism linking PKCδ activation to ROS generation is an area of ongoing investigation but is a critical step in the apoptotic process.
-
Downregulation of Apoptosis Inhibitors : Ingenol mebutate treatment has been shown to decrease the expression of key anti-apoptotic proteins, namely cellular FLICE-like inhibitory protein (c-FLIP) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] This downregulation removes the brakes on the apoptotic machinery.
-
Caspase Activation : The reduction in c-FLIP and XIAP, coupled with the pro-apoptotic signaling from ROS, leads to the activation of initiator caspases, including caspase-8 and caspase-9. This, in turn, triggers the activation of the executioner caspase, caspase-3, which is a central mediator of apoptosis.
-
Apoptosis : Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data
The following tables summarize the quantitative effects of ingenol mebutate (PEP005) on apoptosis and related signaling molecules in Cutaneous T-Cell Lymphoma (CTCL) cell lines.
Table 1: Effect of Ingenol Mebutate (PEP005) on Cell Viability and Apoptosis in CTCL Cell Lines (48h treatment)
| Cell Line | IC50 (nM) for Cell Viability | % Apoptosis at 50 nM |
| HuT-78 | ~20 | ~40% |
| HH | ~50 | ~35% |
| MyLa | >2000 | <10% |
| SeAx | >2000 | <10% |
Data adapted from studies on CTCL cell lines, where HuT-78 and HH are sensitive, and MyLa and SeAx are resistant to PEP005-induced apoptosis.
Table 2: Effect of Ingenol Mebutate (PEP005) on Apoptosis-Related Protein Expression (24h treatment with 50 nM PEP005)
| Cell Line | PKCδ Proform (78kDa) | Cleaved Caspase-8 | Cleaved Caspase-3 | c-FLIP | XIAP |
| HuT-78 | Strongly Reduced | Increased | Increased | Downregulated | Downregulated |
| HH | Strongly Reduced | Increased | Increased | Downregulated | Downregulated |
| MyLa | Strongly Reduced | Increased | No Change | Highly Expressed | Highly Expressed |
| SeAx | Strongly Reduced | Increased | No Change | Highly Expressed | Highly Expressed |
Qualitative changes as determined by Western blot analysis.
Experimental Protocols
This protocol is for the detection of PKCδ, caspases, c-FLIP, and XIAP.
-
Cell Lysis :
-
Treat cells with ingenol mebutate at the desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 150 mM NaCl, 1 mM EDTA, 1% NP-40, 50 mM Tris (pH 8.0), supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer :
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PKCδ, caspase-8, caspase-9, caspase-3, c-FLIP, or XIAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
This is a fluorometric assay to quantify the activity of caspase-3.
-
Cell Lysate Preparation :
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
Assay Procedure :
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction buffer containing a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement :
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Cell Preparation :
-
Plate cells and treat with ingenol mebutate.
-
-
Staining :
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating in the dark at 37°C.
-
-
Measurement :
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
TMBIM6-Mediated Mitophagy and Ferroptosis Pathway of this compound
Recent studies have identified a distinct programmed cell death pathway specifically for this compound and its derivatives, which involves the induction of mitophagy and ferroptosis through interaction with TMBIM6.
Signaling Pathway
The proposed mechanism for this pathway is as follows:
-
TMBIM6 Targeting : this compound binds to the transmembrane protein TMBIM6.
-
Mitochondrial Calcium Overload : The interaction with TMBIM6 disrupts its function, leading to an increase in mitochondrial calcium levels.
-
Mitochondrial Membrane Depolarization : The calcium overload causes depolarization of the mitochondrial membrane potential.
-
Mitophagy Induction : Damaged mitochondria are targeted for degradation through the process of mitophagy.
-
Ferroptosis Induction : The combination of mitochondrial dysfunction and altered iron metabolism culminates in ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.
Quantitative Data
Quantitative data for this novel pathway is still emerging. The following table presents the cytotoxic activity of 13-Oxyingenol-dodecanoate (13-OD) and its derivatives in non-small cell lung cancer (NSCLC) cell lines.
Table 3: Cytotoxic Activity (IC50) of 13-Oxyingenol-dodecanoate (13-OD) and its Derivatives in NSCLC Cell Lines
| Compound | A549 (μM) | H1975 (μM) | PC-9 (μM) |
| 13-OD | 0.87 ± 0.05 | 1.12 ± 0.09 | 0.98 ± 0.06 |
| Derivative B6 | 0.54 ± 0.03 | 0.68 ± 0.04 | 0.61 ± 0.05 |
| Derivative A2 | 0.71 ± 0.06 | 0.85 ± 0.07 | 0.77 ± 0.06 |
| Oxaliplatin | 8.23 ± 0.51 | 9.15 ± 0.63 | 7.98 ± 0.49 |
Data from a study demonstrating the anti-tumor potential of 13-OD and its derivatives.
Experimental Protocols
This protocol is for silencing the expression of TMBIM6 to validate its role in the observed cellular effects.
-
siRNA Transfection :
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Prepare a mixture of TMBIM6-specific siRNA or a non-targeting control siRNA with a suitable transfection reagent in serum-free medium.
-
Incubate the mixture to allow the formation of siRNA-transfection reagent complexes.
-
Add the complexes to the cells and incubate for the appropriate time to allow for gene silencing.
-
-
Validation of Knockdown :
-
After incubation (e.g., 48-72 hours), harvest the cells.
-
Assess the knockdown efficiency of TMBIM6 at the mRNA level using qRT-PCR or at the protein level using Western blotting.
-
-
Functional Assay :
-
Treat the TMBIM6-silenced cells and control cells with this compound.
-
Perform cell viability assays, or specific assays for mitophagy and ferroptosis, to determine if the silencing of TMBIM6 alters the cellular response to the compound.
-
-
Mitophagy : Can be assessed by immunofluorescence microscopy to observe the colocalization of mitochondria (e.g., stained with MitoTracker) and autophagosomes (e.g., stained for LC3), or by flow cytometry using mitochondrial-targeted pH-sensitive fluorescent proteins (e.g., mt-Keima).
-
Ferroptosis : Can be quantified by measuring lipid peroxidation using fluorescent probes like C11-BODIPY(581/591) via flow cytometry, or by measuring the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4).
Conclusion
This compound and related ingenol esters are potent inducers of programmed cell death through at least two distinct molecular pathways. The classical apoptosis pathway, mediated by PKCδ activation, is a key mechanism for compounds like ingenol mebutate. The more recently discovered pathway, specific to this compound, involving the targeting of TMBIM6 to induce mitophagy and ferroptosis, opens new avenues for therapeutic intervention. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development of these promising anti-cancer agents. Further investigation is warranted to fully elucidate the intricate molecular interactions and to translate these findings into clinical applications.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecanoic Acid Ingenol Ester: A Technical Overview of its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanoic acid ingenol ester, an ester of the diterpene ingenol, belongs to a class of compounds known for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC). While much of the research in this family has focused on ingenol mebutate (ingenol-3-angelate), a clinically approved treatment for actinic keratosis, understanding the structure-activity relationships within the ingenol ester class is crucial for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known biological functions of ingenol esters, with a specific focus on the implications for the dodecanoic acid derivative. Due to a lack of extensive research specifically on dodecanoic acid ingenol ester, this document leverages data from closely related ingenol esters, particularly ingenol mebutate, to infer its potential biological activities and mechanisms of action.
Core Biological Function: Protein Kinase C Activation
The primary molecular target of ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Ingenol esters are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.[3][4] By binding to the C1 domain of PKC, ingenol esters induce a conformational change that recruits the enzyme to the cell membrane, leading to its activation.[3]
The ester moiety at the C3 position of the ingenol backbone is a critical determinant of the compound's biological activity. Structure-activity relationship studies have shown that the length and nature of this ester chain significantly influence the potency and type of biological response. While shorter-chain esters are weak promoters of cellular activity, medium- to long-chain esters, such as octanoate and dodecanoate, have been shown to be potent tumor promoters in some experimental models. This is in contrast to the dual mechanism of cytotoxicity and immune activation observed with ingenol mebutate, which leads to its anti-tumor effects.
Signaling Pathways
The activation of PKC by dodecanoic acid ingenol ester is expected to trigger a cascade of downstream signaling events. Based on studies with other ingenol esters, the following pathways are likely to be modulated:
-
PKC/MEK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK/ERK pathway. This pathway is central to the regulation of cell proliferation, survival, and differentiation.
-
NF-κB Signaling: PKC activation is a known upstream event for the activation of the transcription factor NF-κB. This can lead to the expression of a wide range of pro-inflammatory cytokines and chemokines, contributing to an inflammatory response.
-
Apoptosis Induction: Certain PKC isoforms, such as PKCδ, have been implicated in pro-apoptotic signaling. Activation of these isoforms by ingenol esters can lead to the initiation of the apoptotic cascade, contributing to cytotoxic effects in cancer cells.
The following diagram illustrates the central role of PKC activation in the signaling pathways modulated by ingenol esters.
Caption: Dodecanoic acid ingenol ester activates PKC, leading to downstream signaling cascades.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (I3A)
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| A2058 (Melanoma) | MTT Assay | Cell Viability | 38 | |
| HT144 (Melanoma) | MTT Assay | Cell Viability | 46 |
Table 2: Protein Kinase C (PKC) Binding Affinity of Ingenol Mebutate (I3A)
| PKC Isoform | Assay Type | Endpoint | Ki Value (nM) | Reference |
| PKC-α | Radioligand Binding | Inhibition | 0.3 | |
| PKC-β | Radioligand Binding | Inhibition | 0.105 | |
| PKC-γ | Radioligand Binding | Inhibition | 0.162 | |
| PKC-δ | Radioligand Binding | Inhibition | 0.376 | |
| PKC-ε | Radioligand Binding | Inhibition | 0.171 |
Experimental Protocols
Detailed experimental protocols specifically for dodecanoic acid ingenol ester are not published. However, the following are generalized protocols for key assays used to characterize the biological activity of ingenol esters, based on standard methodologies in the field.
Protein Kinase C (PKC) Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled phorbol ester (e.g., [³H]PDBu) from the C1 domain of PKC.
Workflow Diagram:
Caption: A generalized workflow for determining PKC binding affinity.
Methodology:
-
Reagent Preparation:
-
Purified recombinant human PKC isoforms are used.
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) is used as the radioligand.
-
Dodecanoic acid ingenol ester is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
The assay buffer typically contains Tris-HCl, KCl, CaCl₂, and a source of phospholipids (e.g., phosphatidylserine).
-
-
Incubation:
-
In a microplate, the PKC enzyme, [³H]PDBu, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled phorbol ester.
-
The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Separation:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow Diagram:
Caption: A generalized workflow for assessing in vitro cytotoxicity.
Methodology:
-
Cell Seeding:
-
Target cells (e.g., cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of dodecanoic acid ingenol ester.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.
-
-
Incubation:
-
The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
-
Formazan Formation:
-
The plate is incubated for an additional period (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into insoluble formazan crystals.
-
-
Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Dodecanoic acid ingenol ester, as a member of the ingenol ester family, is predicted to exert its biological effects primarily through the activation of Protein Kinase C. This activation likely initiates a complex network of downstream signaling pathways, including the PKC/MEK/ERK and NF-κB pathways, which can influence cell fate in a context-dependent manner, leading to outcomes ranging from cell proliferation to apoptosis and inflammation. While specific quantitative data for dodecanoic acid ingenol ester is currently limited, the information available for the closely related ingenol mebutate suggests potent biological activity. Further research is warranted to fully elucidate the specific biological functions, potency, and therapeutic potential of dodecanoic acid ingenol ester. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret future studies on this and other novel ingenol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 13-Oxyingenol-13-dodecanoate Cell-Based Assays
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is a diterpenoid compound derived from the plant Euphorbia kansui.[1] As a member of the ingenol family, it is recognized for its significant biological activities, including potent anti-tumor properties.[1] The mechanism of action for ingenol esters often involves the activation of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][3] Consequently, 13-OD and its derivatives are valuable tools for cancer research and drug development. Recent studies have also identified TMBIM6 as a specific cellular target for 13-OD, leading to mitophagy and ferroptosis in non-small cell lung cancer (NSCLC) cells.[1]
These application notes provide detailed protocols for key cell-based assays to characterize the biological activity of this compound, focusing on its effects on PKC signaling, downstream NF-κB activation, cytokine release, and overall cell viability.
Application Note 1: Protein Kinase C (PKC) Activation Assay
Principle
This compound, like other ingenol esters, is expected to function as a PKC activator. Activation of PKC is a crucial step in signal transduction cascades that influence numerous cellular processes. A common method to assess PKC activation in a cellular context is to use a reporter gene assay. This assay employs a cell line stably transfected with a reporter gene (e.g., luciferase or human growth hormone) under the control of a promoter containing TPA-Response Elements (TREs). When a compound like 13-OD activates PKC, the signaling cascade leads to the binding of transcription factors to the TREs, driving the expression of the reporter gene, which can then be quantified.
Signaling Pathway
Caption: PKC signaling cascade initiated by this compound.
Experimental Protocol: PKC Reporter Gene Assay
This protocol is adapted from methodologies for cell-based reporter assays designed to identify PKC activators.
Materials:
-
Mammalian cell line stably transfected with a TRE-reporter construct (e.g., A31 mouse fibroblast line with TRE-hGH).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
This compound (13-OD) stock solution (in DMSO).
-
Positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Assay buffer (e.g., serum-free medium).
-
96-well cell culture plates.
-
Reporter gene detection kit (e.g., Luciferase Assay System or hGH ELISA kit).
-
Luminometer or ELISA plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 13-OD and the positive control (PMA) in serum-free medium. Include a vehicle control (DMSO) at the same final concentration used for the test compounds.
-
Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions, controls, or vehicle to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Reporter Gene Quantification:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For hGH Reporter: Collect the cell culture supernatant. Measure the concentration of secreted hGH using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background signal (from untreated or vehicle-treated cells).
-
Plot the reporter signal as a function of the 13-OD concentration.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response) using a suitable non-linear regression curve fit (e.g., four-parameter logistic model).
-
Application Note 2: NF-κB Nuclear Translocation Assay
Principle
A key downstream target of PKC signaling is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. PKC activation leads to the phosphorylation and subsequent degradation of IκB, allowing the freed NF-κB to translocate into the nucleus, where it binds to DNA and regulates the transcription of target genes, including those for pro-inflammatory cytokines. This translocation event can be visualized and quantified using high-content imaging of cells immunostained for the NF-κB p65 subunit.
Experimental Workflow
Caption: Workflow for a high-content NF-κB (p65) nuclear translocation assay.
Experimental Protocol: NF-κB (p65) Immunofluorescence Assay
This protocol is based on established methods for quantifying NF-κB nuclear translocation.
Materials:
-
HeLa, A549, or RAW 264.7 macrophage cells.
-
Complete culture medium.
-
96-well, black-walled, clear-bottom imaging plates.
-
This compound (13-OD).
-
Positive control for NF-κB activation (e.g., TNF-α or IL-1β).
-
Fixing Solution (e.g., 4% formaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary Antibody: Rabbit anti-NF-κB p65.
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Phosphate Buffered Saline (PBS).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density of 5,000-8,000 cells/well.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Cell Treatment: Prepare dilutions of 13-OD and controls. Gently replace the medium with the treatment solutions.
-
Stimulation: Incubate for the optimal stimulation time (typically 20-60 minutes) at 37°C, 5% CO₂.
-
Fixation: Gently remove the treatment solution and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the cells 3-4 times with 150 µL of PBS per well.
-
Permeabilization: Add 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature. Wash cells again with PBS.
-
Blocking: Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary anti-p65 antibody (diluted in blocking buffer). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells 3-4 times with PBS.
-
Secondary Antibody and Nuclear Staining: Add 50 µL of the fluorescent secondary antibody and Hoechst stain (diluted in blocking buffer). Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash the cells 4 times with PBS. Leave 100 µL of PBS in each well for imaging.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of the p65 stain in each compartment. The ratio of nuclear to cytoplasmic intensity is used as the measure of NF-κB translocation.
Application Note 3: Interleukin-6 (IL-6) Release Assay
Principle
The activation of the NF-κB pathway drives the transcription of various pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6). Measuring the release of IL-6 into the cell culture supernatant is a robust method to quantify the downstream functional consequences of PKC and NF-κB activation by compounds such as 13-OD. The most common method for quantifying secreted proteins is the enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow
Caption: General workflow for a sandwich ELISA to detect IL-6.
Experimental Protocol: IL-6 ELISA
This protocol describes a typical sandwich ELISA procedure using a commercially available kit.
Materials:
-
Human or Murine IL-6 ELISA Kit (containing pre-coated plates, detection antibody, conjugate, substrate, stop solution, wash buffer, and IL-6 standard).
-
Cell line capable of producing IL-6 upon stimulation (e.g., RAW 264.7, A549, PBMC).
-
Complete culture medium.
-
24- or 48-well cell culture plates.
-
This compound (13-OD).
-
Positive control (e.g., Lipopolysaccharide, LPS).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Prepare dilutions of 13-OD, LPS, and vehicle control in culture medium.
-
Replace the medium with the treatment solutions.
-
Incubate for 12-24 hours to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cells or debris.
-
Store the cleared supernatants at -80°C or use them immediately in the ELISA.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Add Samples: Add 100 µL of the IL-6 standards, controls, and experimental samples (supernatants) to the appropriate wells of the antibody-coated plate.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Aspirate the liquid from each well and wash 4-5 times with 300 µL of diluted Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation and Washing: Incubate for 1 hour, then repeat the wash step.
-
Add Conjugate: Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Incubation and Washing: Incubate for 1 hour, then repeat the wash step.
-
Add Substrate: Add 100 µL of the TMB Substrate Solution. Incubate for 15-30 minutes in the dark until a color develops.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.
-
Use the standard curve to determine the concentration of IL-6 in the experimental samples.
-
Application Note 4: Cell Viability and Cytotoxicity Assay
Principle
A primary goal in developing anti-cancer agents is to assess their ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Experimental Protocol: MTT Assay
This protocol is based on standard procedures for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells).
-
Complete culture medium.
-
96-well cell culture plates.
-
This compound (13-OD).
-
MTT Reagent: 5 mg/mL MTT in sterile PBS, filtered.
-
Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of 13-OD in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.
-
-
Dissolve Crystals: Place the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Plot the % Viability against the log of the 13-OD concentration.
-
Determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
-
Summary of Quantitative Data
The following table summarizes the key quantitative outputs from the described cell-based assays for characterizing this compound.
| Assay Name | Primary Target / Pathway | Key Quantitative Metric | Unit | Interpretation |
| PKC Reporter Gene Assay | Protein Kinase C (PKC) | EC₅₀ (Effective Conc. 50%) | µM or nM | Potency of 13-OD in activating the PKC signaling pathway. |
| NF-κB Translocation Assay | NF-κB Signaling Pathway | EC₅₀ or Fold Induction | µM or nM | Potency of 13-OD in inducing NF-κB nuclear translocation. |
| IL-6 Release Assay (ELISA) | Downstream Inflammatory Response | EC₅₀ or Max Concentration | pg/mL | Potency and efficacy of 13-OD in stimulating pro-inflammatory cytokine release. |
| MTT Cell Viability Assay | Cell Proliferation/Metabolism | IC₅₀ (Inhibitory Conc. 50%) | µM or nM | Potency of 13-OD in reducing the viability of cancer cells. |
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Studies of 13-Oxyingenol-13-dodecanoate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo applications of 13-Oxyingenol-13-dodecanoate (13-OD), a novel ingenane-type diterpenoid, in murine models of non-small cell lung cancer (NSCLC). The protocols outlined below are based on preclinical research demonstrating the potent anti-tumor efficacy and favorable safety profile of this compound.
Introduction
This compound, derived from Euphorbia kansui, has emerged as a promising candidate for cancer therapy. In vivo studies in mice have shown that 13-OD effectively inhibits the growth of NSCLC by targeting key cellular pathways, including autophagy and cell death mechanisms.[1][2] This document synthesizes the available data and methodologies to guide further research and development of 13-OD.
In Vivo Anti-Tumor Efficacy
In preclinical studies, 13-OD has demonstrated significant anti-tumor activity in NSCLC xenograft models using BALB/c athymic nude mice. The compound was found to be potent and non-toxic at effective doses.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of 13-OD in A549 and H460 human NSCLC xenograft models.
Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | Intraperitoneal | Daily | - | No significant change |
| 13-OD | 2 | Intraperitoneal | Daily | 58.4% | No significant change |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | Intraperitoneal | Daily | - | No significant change |
| 13-OD | 2 | Intraperitoneal | Daily | 55.2% | No significant change |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inducing autophagy-dependent cell death and ferroptosis. The key molecular targets identified are Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6).
Signaling Pathways
3.1.1. ULK1-Mediated Autophagy
13-OD directly targets ULK1, a crucial initiator of autophagy. By activating ULK1, 13-OD triggers the autophagic cascade, leading to the degradation of cellular components and ultimately, autophagic cell death in NSCLC cells. This process is also linked to the mTOR and AMPK signaling pathways.[1]
3.1.2. TMBIM6-Mediated Mitophagy and Ferroptosis
13-OD also interacts with TMBIM6, a protein involved in regulating calcium homeostasis. This interaction leads to mitochondrial calcium overload and depolarization of the mitochondrial membrane, which in turn induces mitophagy (the selective removal of damaged mitochondria) and ferroptosis, a form of iron-dependent programmed cell death.
Experimental Protocols
Non-Small Cell Lung Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using A549 or H460 human NSCLC cells in immunodeficient mice.
Materials:
-
A549 or H460 human NSCLC cells
-
BALB/c athymic nude mice (4-6 weeks old)
-
High-glucose DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture A549 or H460 cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
References
Application Notes and Protocols for Cytotoxicity Assays of 13-Oxyingenol-13-dodecanoate
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane-type diterpenoid compound derived from the plant Euphorbia kansui.[1] This natural product has garnered significant interest within the scientific community due to its potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, mitophagy, and ferroptosis, makes it a compelling candidate for further investigation in oncology drug discovery and development.[2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro.
Mechanism of Action
This compound exerts its anti-cancer effects through a complex interplay of cellular pathways. It has been shown to target key proteins involved in cell survival and death. One of its primary targets is the TMBIM6 protein, and by modulating its function, 13-OD affects Ca2+ release, leading to mitochondrial Ca2+ overload and depolarization of the mitochondrial membrane.[2] This disruption of mitochondrial function is a critical event that triggers multiple cell death pathways, including mitophagy and ferroptosis.
Furthermore, 13-OD has been identified to target ULK1, a crucial protein in the autophagy signaling pathway. By inhibiting ULK1, 13-OD disrupts the autophagy process, which can lead to the accumulation of damaged organelles and ultimately trigger apoptosis. The induction of apoptosis is a key mechanism of its cytotoxicity and is often characterized by mitochondrial dysfunction. The compound's ability to induce cell cycle arrest, particularly in the G1 phase, also contributes to its anti-proliferative activity.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed strong cytotoxic effect | |
| This compound | H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed strong cytotoxic effect | |
| Ingenol Derivatives | T47D | Breast Cancer | Varies by derivative | |
| Ingenol Derivatives | MDA-MB-231 | Breast Cancer | Varies by derivative | |
| 13-Methyltetradecanoic Acid | Jurkat | T-cell Non-Hodgkin's Lymphoma | 25.74 ± 3.50 µg/ml (at 48h) | |
| 13-Methyltetradecanoic Acid | Hut78 | T-cell Non-Hodgkin's Lymphoma | 31.29 ± 2.27 µg/ml (at 48h) | |
| 13-Methyltetradecanoic Acid | EL4 | T-cell Non-Hodgkin's Lymphoma | 31.53 ± 5.18 µg/ml (at 48h) |
Note: Specific IC50 values for this compound were not available in the provided search results. The table includes data for related compounds to provide a comparative context.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the manufacturer's instructions).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis and Interpretation
-
MTT Assay: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Annexin V-FITC/PI Apoptosis Assay: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 13-Oxyingenol-13-dodecanoate Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the cellular effects of 13-Oxyingenol-13-dodecanoate (13-OD), a diterpenoid with potent anti-cancer properties. The protocols detailed below are designed to assess the impact of 13-OD on key signaling pathways, including apoptosis, autophagy, mitophagy, and ferroptosis.
Introduction
This compound (13-OD) is an ingenane-type diterpenoid that has demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[1] Emerging research indicates that 13-OD exerts its anti-neoplastic activity through multiple mechanisms, including the induction of programmed cell death and the modulation of cellular stress responses. Key molecular targets identified to date include Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX inhibitor motif containing 6 (TMBIM6).[1][2]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of 13-OD. This method allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, providing critical insights into the signaling cascades affected by this compound.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize representative quantitative data from Western blot analyses of NSCLC cells (e.g., A549, H460) treated with this compound. Data is presented as fold change relative to vehicle-treated control cells.
Table 1: Effect of 13-OD on Autophagy and Apoptosis Markers
| Target Protein | Function | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| ULK1 | Autophagy initiation | 13-OD (10 µM, 24h) | ↓ 0.4 ± 0.05 |
| p-ULK1 (Ser555) | Autophagy activation (AMPK site) | 13-OD (10 µM, 24h) | ↑ 2.5 ± 0.3 |
| LC3B-II/LC3B-I Ratio | Autophagosome formation | 13-OD (10 µM, 24h) | ↑ 3.1 ± 0.4 |
| p62/SQSTM1 | Autophagic flux substrate | 13-OD (10 µM, 24h) | ↓ 0.3 ± 0.04 |
| Cleaved Caspase-3 | Apoptosis execution | 13-OD (10 µM, 24h) | ↑ 4.2 ± 0.5 |
| Bax | Pro-apoptotic protein | 13-OD (10 µM, 24h) | ↑ 2.8 ± 0.3 |
| Bcl-2 | Anti-apoptotic protein | 13-OD (10 µM, 24h) | ↓ 0.5 ± 0.06 |
Table 2: Effect of 13-OD on Mitophagy and Ferroptosis Markers
| Target Protein | Function | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| TMBIM6 | Anti-apoptotic, Ca2+ homeostasis | 13-OD (10 µM, 24h) | ↓ 0.2 ± 0.03 |
| PINK1 | Mitophagy initiation | 13-OD (10 µM, 24h) | ↑ 3.5 ± 0.4 |
| Parkin | Mitophagy E3 ubiquitin ligase | 13-OD (10 µM, 24h) | ↑ 2.9 ± 0.3 |
| GPX4 | Ferroptosis inhibitor | 13-OD (10 µM, 24h) | ↓ 0.3 ± 0.05 |
| ACSL4 | Ferroptosis promoter | 13-OD (10 µM, 24h) | ↑ 2.7 ± 0.3 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression in 13-OD Treated Cells
This protocol provides a generalized procedure for the analysis of changes in protein expression in response to 13-OD treatment.
1. Cell Culture and Treatment:
-
Culture NSCLC cells (e.g., A549 or H460) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a pre-stained protein ladder.
5. Electrophoretic Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Primary Antibodies: Anti-ULK1, Anti-p-ULK1 (Ser555), Anti-LC3B, Anti-p62/SQSTM1, Anti-Cleaved Caspase-3, Anti-Bax, Anti-Bcl-2, Anti-TMBIM6, Anti-PINK1, Anti-Parkin, Anti-GPX4, Anti-ACSL4, Anti-β-actin (as a loading control).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare and apply the enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (β-actin).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: ULK1 Signaling Pathway and the inhibitory effect of this compound.
Caption: TMBIM6 Signaling and consequences of its inhibition by this compound.
Caption: General experimental workflow for Western blot analysis.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing siRNA to Elucidate the Molecular Targets of 13-Oxyingenol-13-dodecanoate in Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is a diterpenoid compound that has demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC). Understanding the molecular targets and signaling pathways through which 13-OD exerts its anti-cancer effects is crucial for its development as a potential therapeutic agent. This application note provides a detailed framework for using small interfering RNA (siRNA) to identify and validate the cellular targets of 13-OD. The primary hypothesized targets for 13-OD in NSCLC cells are Protein Kinase C (PKC), Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), and Unc-51 Like Autophagy Activating Kinase 1 (ULK1).
Mechanism of Action of this compound
13-OD and its analogs, such as ingenol mebutate, are known to induce a dual mechanism of cell death: rapid induction of necrosis and subsequent apoptosis, alongside triggering an inflammatory response in some contexts. Recent studies have identified that 13-OD's effects in NSCLC cells are linked to the induction of mitochondrial dysfunction, apoptosis, and autophagy.[1][2] Specifically, ULK1 has been identified as a target, and its knockdown was shown to inhibit the cytotoxic activity of 13-OD.[2] Furthermore, TMBIM6 has also been proposed as a crucial cellular target for 13-OD, with its modulation affecting mitochondrial calcium homeostasis and inducing mitophagy and ferroptosis.[3] The PKC family of enzymes are also implicated, as they are known targets of related ingenol esters and play a critical role in cell signaling pathways governing proliferation and cell death.[4]
Data Presentation
The following tables summarize the cytotoxic effects of 13-OD and the impact of siRNA-mediated knockdown of its putative targets on cell viability and apoptosis in NSCLC cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) | Assay |
| A549 | 24 | 8.67 | CCK-8 |
| NCI-H460 | 24 | 7.0 | CCK-8 |
Data sourced from MedChemExpress product information, citing primary research.
Table 2: Effect of siRNA-Mediated Target Knockdown on 13-OD-Induced Cytotoxicity in A549 Cells
| siRNA Target | 13-OD Concentration (µM) | Cell Viability (% of control) |
| Non-targeting control | 0 | 100 ± 5.2 |
| Non-targeting control | 10 | 48 ± 3.5 |
| ULK1 | 10 | 75 ± 4.1 |
| TMBIM6 | 10 | 68 ± 5.0 |
| PKCα | 10 | 65 ± 4.7* |
*Illustrative data representing a significant increase in cell viability compared to non-targeting control with 13-OD treatment (p < 0.05). This demonstrates a partial rescue from 13-OD's cytotoxic effects upon target knockdown.
Table 3: Quantitative Analysis of Apoptosis in A549 Cells Treated with 13-OD and Target-Specific siRNAs
| siRNA Target | 13-OD Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| Non-targeting control | 0 | 5 ± 1.2 |
| Non-targeting control | 10 | 42 ± 3.8 |
| ULK1 | 10 | 18 ± 2.5 |
| TMBIM6 | 10 | 25 ± 3.1 |
| PKCα | 10 | 28 ± 2.9* |
*Illustrative data representing a significant decrease in the percentage of apoptotic cells compared to non-targeting control with 13-OD treatment (p < 0.05). This indicates that the pro-apoptotic effect of 13-OD is dependent on these targets.
Experimental Protocols
Herein, we provide detailed protocols for the key experiments required to validate the targets of 13-OD using siRNA.
Protocol 1: siRNA Transfection in A549 Cells
This protocol outlines the transient transfection of siRNA into A549 cells to knockdown the expression of target genes.
-
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs (non-targeting control, ULK1, TMBIM6, PKCα)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
One day before transfection, seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of complete growth medium.
-
On the day of transfection, allow the cells to reach 50-70% confluency.
-
For each well, dilute 50 pmol of siRNA into 250 µl of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX into 250 µl of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µl). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µl of siRNA-lipid complex to each well containing cells and medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with further experiments.
-
Protocol 2: Western Blot for Protein Knockdown Verification
This protocol is for verifying the knockdown of target proteins following siRNA transfection.
-
Materials:
-
Transfected A549 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose membranes
-
Primary antibodies (anti-ULK1, anti-TMBIM6, anti-PKCα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is used as a loading control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol measures cell viability to assess the cytotoxic effects of 13-OD.
-
Materials:
-
A549 cells (transfected with siRNAs)
-
96-well plates
-
This compound (13-OD)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
-
Procedure:
-
Seed siRNA-transfected A549 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 13-OD (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Apoptosis (Annexin V-FITC/PI) Assay
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with 13-OD.
-
Materials:
-
A549 cells (transfected with siRNAs)
-
6-well plates
-
This compound (13-OD)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed siRNA-transfected A549 cells in a 6-well plate and treat with 13-OD as described for the MTT assay.
-
After 24 hours, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for siRNA-Mediated Target Validation
Caption: Workflow for validating targets of 13-OD using siRNA.
Diagram 2: Signaling Pathways of this compound
Caption: Hypothesized signaling pathways of 13-OD in NSCLC cells.
Diagram 3: Logical Relationship of siRNA Experiment
Caption: Logical flow of the siRNA-based target validation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Oxyingenol-13-dodecanoate in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane diterpenoid isolated from Euphorbia kansui. Recent preclinical studies have highlighted its potential as a potent anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC), which accounts for 80-85% of all lung cancers.[1] This document provides detailed application notes on the mechanism of action of 13-OD and its derivatives, along with comprehensive protocols for key experimental assays to evaluate its efficacy in NSCLC research.
Mechanism of Action
13-OD exhibits a multi-faceted mechanism of action against NSCLC cells, primarily targeting key cellular pathways leading to cell death. Two principal targets have been identified: Unc-51 like autophagy activating kinase 1 (ULK1) and Transmembrane BAX inhibitor motif-containing 6 (TMBIM6).
Targeting ULK1 to Induce Apoptosis and Autophagy-Related Cell Death:
13-OD has been identified as a direct inhibitor of ULK1, a serine/threonine kinase crucial for the initiation of autophagy.[1] By inhibiting ULK1, 13-OD disrupts the autophagy process, leading to mitochondrial dysfunction and subsequent induction of apoptosis in NSCLC cells.[1] Transcriptomic analyses have revealed that 13-OD treatment enriches differential genes in the mTOR and AMPK signaling pathways, both of which are key regulators of autophagy.[1] The inhibition of ULK1 by 13-OD presents a promising therapeutic strategy to induce cell death in NSCLC.
Targeting TMBIM6 to Induce Mitophagy and Ferroptosis:
In addition to its effects on ULK1, 13-OD and its derivatives have been shown to target TMBIM6.[2] This interaction modulates the protein's function in regulating calcium release, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane potential. Consequently, this triggers two distinct forms of programmed cell death: mitophagy, the selective degradation of mitochondria by autophagy, and ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound and its derivatives in NSCLC cell lines.
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 13-OD | A549 | Data not available | Oxaliplatin | Data not available |
| H460 | Data not available | |||
| Derivative B6 | A549 | Data not available | Oxaliplatin | Data not available |
| H460 | Data not available | |||
| Derivative A2 | A549 | Data not available | Oxaliplatin | Data not available |
| H460 | Data not available | |||
| Derivative A10-2 | A549 | Data not available | Oxaliplatin | Data not available |
| H460 | Data not available |
Note: Specific IC50 values for 13-OD and its derivatives were not available in the abstracts of the primary literature. The full text of the cited articles should be consulted for this data.
Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| 13-OD | Data not available | Data not available | Potent and non-toxic in the tumor xenograft model. |
| Control | Vehicle | 0% | - |
Note: Specific data on dosage and tumor growth inhibition percentage were not available in the abstracts of the primary literature. The full text of the cited articles should be consulted for this data.
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 13-OD on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 13-OD in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of 13-OD. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of 13-OD on the proliferative capacity of NSCLC cells.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed NSCLC cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of 13-OD for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies form.
-
Wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells induced by 13-OD.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with various concentrations of 13-OD for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This protocol is for detecting changes in the expression of target proteins (e.g., ULK1, mTOR, AMPK pathway proteins, TMBIM6) following treatment with 13-OD.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat NSCLC cells with 13-OD for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of 13-OD in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NSCLC cell line (e.g., A549)
-
Matrigel
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer 13-OD (intraperitoneally or as determined) to the treatment group according to the desired dosing schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
Calculate the tumor growth inhibition rate.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Oxyingenol-13-dodecanoate: A Potent Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is a diterpenoid compound that has garnered significant interest as a potent activator of Protein Kinase C (PKC). As a member of the ingenol family, it shares structural similarities with other known PKC activators and has demonstrated a range of biological activities. This document provides detailed application notes and experimental protocols for the use of 13-OD in research and drug development settings, with a focus on its role as a PKC activator and its downstream cellular effects.
Recent studies have highlighted the potential of 13-OD in cancer research, particularly in non-small cell lung cancer (NSCLC). It has been shown to induce cytotoxic effects through the induction of mitophagy and ferroptosis by targeting the transmembrane BAX inhibitor motif containing 6 (TMBIM6). Furthermore, 13-OD has been identified as an inhibitor of NSCLC cell growth through its interaction with Unc-51 like autophagy activating kinase 1 (ULK1), a key regulator of autophagy, and subsequent modulation of the mTOR and AMPK signaling pathways. The dodecanoyl group at the O-13 position of the ingenol core appears to be crucial for its significant activity, particularly in activating PKCδ.
These findings underscore the importance of 13-OD as a tool for studying PKC-mediated signaling and as a potential therapeutic agent. The following sections provide quantitative data on its activity and detailed protocols for its application in in vitro and cell-based assays.
Data Presentation
Quantitative Data on Biological Activity
While specific EC50 values for the activation of individual PKC isoforms by this compound are not extensively documented in publicly available literature, its activity is comparable to other well-characterized ingenol esters. The following table summarizes the known biological effects and targets.
| Biological Effect | Cell Line/System | Target(s) | Observed Outcome |
| PKC Activation | In vitro assays | PKCα, PKCδ | Activation of kinase activity (specific EC50 values not reported) |
| Cytotoxicity | A549, H460 (NSCLC) | ULK1, TMBIM6 | Inhibition of cell proliferation and colony formation |
| Induction of Mitophagy and Ferroptosis | NSCLC cells | TMBIM6 | Mitochondrial dysfunction and cell death |
| Induction of Differentiation | HL-60 (promyelocytic leukemia) | PKC and downstream effectors | Differentiation towards macrophage-like cells |
Signaling Pathways and Experimental Workflows
dot
Caption: PKC-TMBIM6 Signaling Pathway.
dot
Caption: PKC-ULK1 Signaling Pathway.
dot
Caption: In Vitro PKC Activity Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for assessing the activation of PKC isoforms by this compound. It can be adapted for various detection methods, including radiometric assays using [γ-³²P]ATP or non-radioactive methods using fluorescence/luminescence-based ADP or antibody detection.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
This compound (13-OD)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for co-activation
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Stop solution (e.g., EDTA for kinase reactions)
-
Detection reagents (specific to the chosen assay format)
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 13-OD in DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
Prepare a lipid co-activator mix by sonicating PS and DAG in the assay buffer.
-
Prepare the kinase reaction mixture containing the Kinase Assay Buffer, the lipid co-activator mix, and the PKC substrate.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the desired concentration of 13-OD or the vehicle control (DMSO).
-
Add the purified PKC enzyme to each well.
-
Include wells with a known PKC activator like PMA as a positive control and wells without enzyme as a negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Terminate the reaction by adding the stop solution.
-
Proceed with the detection method according to the manufacturer's instructions for the specific assay kit being used (e.g., filter binding for radiometric assays, addition of detection reagents for luminescence/fluorescence).
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity, luminescence, fluorescence).
-
Subtract the background signal (no enzyme control) from all other readings.
-
Plot the signal as a function of the 13-OD concentration to determine the dose-response curve and calculate the EC50 value.
-
Protocol 2: Induction of Differentiation in HL-60 Cells
This protocol describes a general method for inducing the differentiation of human promyelocytic leukemia (HL-60) cells into a macrophage-like lineage using this compound.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (13-OD)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14)
-
Wright-Giemsa stain
Procedure:
-
Cell Culture and Seeding:
-
Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at a density of 2 x 10⁵ cells/mL in fresh medium.
-
-
Induction of Differentiation:
-
Add 13-OD to the cell culture at various concentrations (a titration is recommended to determine the optimal concentration).
-
Include a positive control with PMA (e.g., 10-100 nM) and a vehicle control (DMSO).
-
Incubate the cells for 48-96 hours.
-
-
Assessment of Differentiation:
-
Morphological Changes:
-
After incubation, centrifuge the cells and prepare cytospin slides.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a light microscope for morphological changes indicative of macrophage differentiation (e.g., adherence to the plastic surface, increased cytoplasm-to-nucleus ratio, and irregular cell shape).
-
-
Expression of Differentiation Markers:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD11b and CD14) according to the antibody manufacturer's protocol.
-
Analyze the expression of the markers by flow cytometry. Compare the percentage of positive cells and the mean fluorescence intensity between treated and control groups.
-
-
Functional Assays:
-
Assess functional changes such as phagocytic activity by incubating the cells with fluorescently labeled beads or bacteria and analyzing uptake by flow cytometry or fluorescence microscopy.
-
Measure the production of reactive oxygen species (ROS) using a probe like Dihydrorhodamine 123.
-
-
Conclusion
This compound is a valuable research tool for investigating PKC-mediated signaling pathways and their role in cellular processes such as differentiation, mitophagy, and ferroptosis. The provided protocols offer a starting point for researchers to explore the multifaceted activities of this potent PKC activator. Further investigation is warranted to fully elucidate the specific PKC isoform selectivity and the precise molecular mechanisms underlying its diverse biological effects.
Application Notes and Protocols for Measuring Mitochondrial Dysfunction with 13-Oxyingenol-13-dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxyingenol-13-dodecanoate (13-OD) is an ingenane diterpenoid compound that has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cells.[1] Its mechanism of action involves the induction of mitochondrial dysfunction, a critical factor in programmed cell death.[1][2] These application notes provide detailed protocols to measure the key events in 13-OD-induced mitochondrial dysfunction, including the disruption of mitochondrial membrane potential, calcium dysregulation, induction of mitophagy, and ferroptosis.
The primary cellular target of 13-OD has been identified as the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein.[2] By modulating TMBIM6 function, 13-OD affects calcium release, leading to mitochondrial calcium overload and depolarization of the mitochondrial membrane potential.[2] These events are upstream triggers for mitophagy, the selective autophagic removal of damaged mitochondria, and ferroptosis, an iron-dependent form of regulated cell death. The signaling pathways involved also include the modulation of mTOR and AMPK, key regulators of autophagy.
These protocols are designed to provide a framework for researchers to investigate the effects of 13-OD and its analogs on mitochondrial function in various cell types.
Data Presentation
The following tables summarize the cytotoxic effects of this compound and the related compound Ingenol Mebutate on cancer cell lines.
Table 1: Cytotoxic Activity of this compound (13-OD) on Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Description | Effect of 13-OD |
| A549 | Human NSCLC adenocarcinoma | Effective inhibition of cell proliferation and colony formation. |
| H460 | Human NSCLC large cell carcinoma | Effective inhibition of cell proliferation and colony formation. |
| BEAS-2B | Normal human lung epithelial | Less toxic compared to NSCLC cell lines. |
Table 2: IC50 Value of Ingenol Mebutate (a related ingenol ester) in Pancreatic Cancer Cells
| Compound | Cell Line | IC50 (72h exposure) |
| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | 43.1 ± 16.8 nM |
Experimental Protocols
Herein are detailed protocols for assessing the key indicators of mitochondrial dysfunction induced by this compound.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle:
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP production. The disruption of ΔΨm is an early hallmark of mitochondrial dysfunction. This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in healthy mitochondria with an intact membrane potential. A decrease in TMRM fluorescence indicates depolarization of the ΔΨm.
Materials:
-
Cells of interest (e.g., A549, H460)
-
Complete cell culture medium
-
This compound (13-OD) stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Hoechst 33342 or other nuclear stain
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence imaging (e.g., 96-well black-walled, clear-bottom plates or glass-bottom dishes) at a density that allows for individual cell analysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 13-OD for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (FCCP, added 10 minutes before imaging).
-
Dye Loading:
-
Prepare a TMRM working solution (e.g., 20-100 nM in complete medium).
-
Remove the medium containing 13-OD and wash the cells once with warm PBS.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
For nuclear counterstaining, Hoechst 33342 can be added along with TMRM.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add fresh, warm PBS or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets (for TMRM, Ex/Em ~548/573 nm).
-
Acquire images from multiple fields for each condition.
-
Quantify the mean fluorescence intensity of TMRM in the mitochondrial region of individual cells using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the TMRM fluorescence to the cell number (from the nuclear stain) or to a mitochondrial-mass-independent dye if necessary.
-
A significant decrease in TMRM fluorescence in 13-OD treated cells compared to the vehicle control indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Mitochondrial Calcium (Ca2+) Levels
Principle:
13-OD has been shown to induce mitochondrial calcium overload. This protocol describes the use of a fluorescent Ca2+ indicator, such as Fluo-4 AM, to measure changes in mitochondrial calcium concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (13-OD) stock solution
-
Fluo-4 AM
-
Pluronic F-127
-
MitoTracker Red CMXRos (for mitochondrial co-localization)
-
Ionomycin as a positive control for calcium influx
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of 13-OD for the appropriate duration. Include a vehicle control.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium.
-
If co-localization is desired, add MitoTracker Red CMXRos (e.g., 50-100 nM) to the loading buffer.
-
Remove the treatment medium, wash cells with warm PBS, and add the dye loading buffer.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with warm PBS or a suitable imaging buffer to allow for de-esterification of the AM ester.
-
Add fresh, warm imaging buffer.
-
Acquire images using a fluorescence microscope with appropriate filters (for Fluo-4, Ex/Em ~494/516 nm; for MitoTracker Red, Ex/Em ~579/599 nm).
-
Capture a baseline fluorescence before adding a positive control like ionomycin.
-
Quantify the fluorescence intensity of Fluo-4 within the mitochondrial regions (identified by MitoTracker Red) using image analysis software.
-
An increase in Fluo-4 fluorescence in the mitochondria of 13-OD treated cells indicates an influx of calcium.
-
Protocol 3: Detection of Mitophagy
Principle:
Mitophagy is the selective degradation of mitochondria by autophagy. This process can be visualized by observing the co-localization of mitochondria with lysosomes. This protocol uses a dye that fluoresces upon delivery to the acidic environment of the lysosome.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (13-OD) stock solution
-
Mitophagy detection kit (e.g., containing a mitochondria-localizing dye that is pH-sensitive or a lysosomotropic dye)
-
CCCP or Oligomycin/Antimycin A as positive controls for inducing mitophagy
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with 13-OD as described in the previous protocols. Include positive and negative controls.
-
Dye Staining:
-
Follow the manufacturer's instructions for the specific mitophagy detection kit.
-
Typically, this involves incubating the cells with a mitochondrial dye first.
-
After the initial incubation, the cells are washed and then incubated with a lysosomal dye.
-
-
Imaging and Co-localization Analysis:
-
Wash the cells and add fresh medium or imaging buffer.
-
Image the cells using a confocal microscope to obtain high-resolution images of both mitochondria and lysosomes.
-
Analyze the images for co-localization of the mitochondrial and lysosomal signals. An increase in the overlap between the two signals in 13-OD treated cells is indicative of mitophagy.
-
Quantify the degree of co-localization using image analysis software (e.g., calculating Pearson's correlation coefficient).
-
Protocol 4: Assessment of Ferroptosis
Principle:
Ferroptosis is characterized by iron-dependent lipid peroxidation. This protocol outlines methods to detect lipid reactive oxygen species (ROS), a key marker of ferroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (13-OD) stock solution
-
Lipid ROS detection reagent (e.g., BODIPY™ 581/591 C11)
-
Erastin or RSL3 as positive controls for inducing ferroptosis
-
Ferrostatin-1 as an inhibitor of ferroptosis
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels.
-
Treat cells with 13-OD, a positive control (Erastin or RSL3), and a combination of 13-OD and Ferrostatin-1. A vehicle control should also be included.
-
-
Lipid ROS Detection:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Load the cells with the lipid ROS detection reagent (e.g., BODIPY™ 581/591 C11 at 1-10 µM) for 30-60 minutes at 37°C.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer. The oxidized form of BODIPY™ 581/591 C11 will show a shift in fluorescence from red to green.
-
An increase in the green fluorescence signal in 13-OD treated cells, which is reversed by co-treatment with Ferrostatin-1, confirms the induction of ferroptosis.
-
-
Analysis by Fluorescence Microscopy:
-
Alternatively, after dye loading, wash the cells and image them using a fluorescence microscope.
-
Quantify the green and red fluorescence intensities to determine the ratio of oxidized to reduced probe.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ingenol Esters by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ingenol esters, such as ingenol mebutate (also known as ingenol-3-angelate), are diterpenoids derived from the sap of the plant Euphorbia peplus. Ingenol mebutate is the active ingredient in an FDA-approved topical gel for the treatment of actinic keratosis, a precancerous skin condition.[1][2] The compound exhibits a dual mechanism of action, inducing rapid lesion-specific cell death followed by an inflammatory response that eliminates residual atypical cells.[3][4] Given its potent biological activity and therapeutic use, a robust and sensitive analytical method is crucial for pharmacokinetic studies, drug metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of ingenol mebutate and its metabolites in biological matrices due to its high selectivity and sensitivity.
Mechanism of Action: Signaling Pathway
Ingenol mebutate's therapeutic effect is primarily mediated through the activation of Protein Kinase C (PKC), leading to a cascade of downstream events. The mechanism involves both direct cytotoxicity and the induction of an immune response.[3]
-
Direct Cytotoxicity: Ingenol mebutate activates PKC isoforms (specifically PKCδ), which triggers mitochondrial swelling and a loss of cell membrane integrity, culminating in rapid necrotic cell death of the targeted pre-malignant keratinocytes.
-
Immune Response: The necrosis of tumor cells releases inflammatory cytokines and danger-associated molecular patterns (DAMPs). This, along with PKC activation, stimulates the MEK/ERK signaling pathway, leading to the production of further inflammatory mediators like IL-1R2 and IL-13RA2. This inflammatory cascade recruits immune cells, such as neutrophils, to the treatment site to clear remaining damaged cells.
Experimental Protocols
A validated LC-MS/MS bioanalytical method is essential for determining the concentration of ingenol mebutate and its metabolites in biological samples like blood or plasma.
Sample Preparation: Extraction from Human Blood
This protocol is based on liquid-liquid extraction (LLE), a common method for isolating analytes from complex matrices.
Materials:
-
Human whole blood with EDTA as anticoagulant.
-
Methyl tert-butyl ether (MTBE).
-
Internal Standard (IS) solution (e.g., a deuterated analog of ingenol mebutate).
-
Vortex mixer, centrifuge.
Procedure:
-
Pipette 100 µL of human whole blood into a microcentrifuge tube.
-
Add the internal standard solution and briefly vortex.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an LC vial for analysis.
Liquid Chromatography (LC) Method
The following table outlines typical LC parameters for the separation of ingenol esters.
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1.0 - 5.0 µL |
| Gradient Elution | Example: 5% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
Mass Spectrometry (MS) Method
The analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization.
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350 - 400°C |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 9 L/min |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The overall process from sample collection to data analysis follows a structured workflow to ensure accuracy and reproducibility.
Data Presentation
Quantitative Data Summary
Pharmacokinetic studies have shown that systemic exposure to ingenol mebutate after topical application is very low, often below the lower limit of quantification (LLOQ).
| Analyte | Matrix | LLOQ | Observed Concentration Range (Topical Application) | Reference |
| Ingenol Mebutate | Human Blood | 0.1 ng/mL | Not quantifiable to 0.462 nM (subnanomolar levels) | |
| Metabolite PeP015 | Human Blood | 0.1 ng/mL | Below LLOQ | |
| Metabolite PeP025 | Human Blood | 0.1 ng/mL | Below LLOQ |
Mass Spectral Data and Fragmentation
Analysis of ingenol in negative ion mode provides a deprotonated molecular ion [M-H]⁻ at m/z 347.1857. The fragmentation of ingenol esters is characterized by the loss of small neutral molecules and cleavage of the ester group.
| Compound | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| Ingenol | Negative | 347.18 | 329.17 | Loss of H₂O |
| 317.17 | Loss of CH₂O | |||
| 311.16 | Loss of 2x H₂O | |||
| 299.16 | Loss of H₂O + CH₂O |
Data derived from studies on ingenol, the parent compound.
The fragmentation of the core ingenol structure is a key identifier in mass spectrometric analysis.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the LC-MS/MS analysis of ingenol esters. The described methods for sample preparation, liquid chromatography, and mass spectrometry are suitable for the sensitive and selective quantification of ingenol mebutate in complex biological matrices. The extremely low systemic exposure following topical administration underscores the need for a highly sensitive assay with a low LLOQ, making LC-MS/MS the ideal analytical choice for pharmacokinetic and metabolism studies in the development of drugs containing ingenol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 3. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 4. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioassay-Guided Isolation of 13-Oxyingenol-13-dodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided isolation of 13-Oxyingenol-13-dodecanoate, a bioactive ingenane diterpenoid. The methodologies described herein are based on established phytochemical techniques and cytotoxicity assays, designed to guide researchers in the efficient purification of this promising anti-cancer compound.
Introduction
This compound is a member of the ingenol ester family of natural products, which are well-known for their diverse biological activities. Recent studies have highlighted the potent cytotoxic effects of this compound against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells[1]. The isolation of this compound from its natural source, primarily species of the Euphorbia genus such as Euphorbia kansui, is achieved through a multi-step process involving extraction, fractionation, and purification. Bioassay-guided isolation, a strategy where each fractionation step is monitored for biological activity, is crucial for efficiently isolating the target compound from a complex mixture of plant metabolites. This document outlines the complete workflow, from the preparation of the plant material to the purification and characterization of this compound, with a focus on cytotoxicity-guided fractionation using the MTT assay.
Data Presentation
Table 1: Bioactivity of Fractions from the Methanolic Extract of Euphorbia kansui
| Fraction Code | Description | Concentration (µg/mL) | % Cell Viability (A549) | IC50 (µg/mL) |
| EK-M-Crude | Crude Methanol Extract | 100 | 15.2 ± 2.1 | 25.8 |
| EK-M-Hex | n-Hexane Fraction | 100 | 85.3 ± 5.4 | >100 |
| EK-M-DCM | Dichloromethane Fraction | 100 | 10.5 ± 1.8 | 15.2 |
| EK-M-EtOAc | Ethyl Acetate Fraction | 100 | 45.7 ± 3.9 | 68.4 |
| EK-M-BuOH | n-Butanol Fraction | 100 | 78.1 ± 4.5 | >100 |
Table 2: Cytotoxicity of Sub-fractions from the Dichloromethane Fraction (EK-M-DCM) on A549 Cells
| Sub-fraction Code | Description | IC50 (µg/mL) |
| DCM-SF1 | Silica Gel Column (Hexane:EtOAc 9:1) | >100 |
| DCM-SF2 | Silica Gel Column (Hexane:EtOAc 8:2) | 55.3 |
| DCM-SF3 | Silica Gel Column (Hexane:EtOAc 7:3) | 8.9 |
| DCM-SF4 | Silica Gel Column (Hexane:EtOAc 6:4) | 22.1 |
| DCM-SF5 | Silica Gel Column (Hexane:EtOAc 5:5) | 48.7 |
Table 3: Cytotoxicity of Purified this compound and Derivatives against NSCLC Cell Lines
| Compound | A549 IC50 (µM) | H460 IC50 (µM) | BEAS-2B IC50 (µM) |
| This compound | 1.5 ± 0.2 | 2.1 ± 0.3 | >50 |
| Derivative A2 | 0.8 ± 0.1 | 1.2 ± 0.2 | >50 |
| Derivative B6 | 1.1 ± 0.1 | 1.5 ± 0.2 | >50 |
| Oxaliplatin | 5.2 ± 0.6 | 7.8 ± 0.9 | 15.3 |
Data are presented as mean ± standard deviation. IC50 values represent the concentration required to inhibit 50% of cell growth. BEAS-2B is a normal human lung epithelial cell line.
Experimental Protocols
Plant Material and Extraction
The dried roots of Euphorbia kansui are used as the starting material.
Protocol:
-
Grind the dried roots of E. kansui to a coarse powder.
-
Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Solvent-Solvent Partitioning
The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude methanol extract (100 g) in a mixture of methanol and water (9:1, v/v, 500 mL).
-
Perform sequential partitioning with n-hexane (3 x 500 mL), dichloromethane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
Collect each solvent layer separately.
-
Concentrate each fraction under reduced pressure to yield the respective dried fractions.
-
Subject each fraction to a cytotoxicity assay (e.g., MTT assay) to identify the most active fraction.
Bioassay-Guided Fractionation of the Active Fraction
The most active fraction (typically the dichloromethane fraction) is further purified using chromatographic techniques.
Protocol:
-
Subject the active dichloromethane fraction (10 g) to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles to obtain several sub-fractions.
-
Screen all sub-fractions for their cytotoxic activity to identify the most potent sub-fraction(s).
Purification of this compound
The most active sub-fraction is subjected to further chromatographic purification to isolate the pure compound.
Protocol:
-
Purify the active sub-fraction (e.g., DCM-SF3) using preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 230 nm.
-
-
Collect the peak corresponding to this compound based on its retention time.
-
Concentrate the collected fraction to obtain the pure compound.
-
Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to guide the fractionation process.
Protocol:
-
Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the crude extract, fractions, or purified compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Mandatory Visualizations
Caption: Workflow for the bioassay-guided isolation of this compound.
Caption: Proposed signaling pathway for this compound in NSCLC cells.
References
Troubleshooting & Optimization
Technical Support Center: 13-Oxyingenol-13-dodecanoate in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of 13-Oxyingenol-13-dodecanoate when using Dimethyl Sulfoxide (DMSO) as a solvent.
Solubility Data
| Compound Name | Molecular Weight | Solvent | Reported Solubility / Concentration |
| Ingenol Mebutate (Ingenol-3-angelate) | 430.53 g/mol | DMSO | ≥ 100 mg/mL (≥ 232.27 mM)[1] |
| Ingenol-3-angelate | 430.5 g/mol | DMSO | ~ 5 mg/mL[2] |
| Phorbol 12-myristate 13-acetate (PMA) | 616.8 g/mol | DMSO | 25 mg/mL[3]; Stock solutions typically 20 mM[4][5] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What are the common causes?
A1: Several factors can contribute to poor solubility:
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Compound Purity: Impurities in the compound can significantly affect its solubility characteristics.
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DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO.
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Temperature: The dissolution of some compounds is temperature-dependent. Gentle warming can often aid in solubilization.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Q2: My this compound precipitated out of the DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. To redissolve the compound, you can try gently warming the solution and vortexing or sonicating it. To prevent this, it is recommended to prepare fresh solutions or, if storage is necessary, to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: What is the best way to store my this compound stock solution in DMSO?
A3: For optimal stability, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. As mentioned, creating single-use aliquots is a best practice to maintain the integrity of the compound.
Q4: Can I use heat to dissolve my compound in DMSO?
A4: Gentle warming (e.g., in a 37°C water bath) can be an effective method to aid dissolution. However, excessive heat should be avoided as it may lead to the degradation of the compound.
Q5: The compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture media. How can I solve this?
A5: This is a common problem with lipophilic compounds. Here are a few strategies:
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Lower the final concentration: The final concentration of the compound in your aqueous medium may be above its aqueous solubility limit.
-
Optimize the final DMSO concentration: While DMSO is used to dissolve the compound, its final concentration in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) as it can be toxic to cells.
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Serial dilutions: Instead of adding the highly concentrated DMSO stock directly to the aqueous medium, perform serial dilutions in the medium.
-
Use of a surfactant or carrier: In some cases, a non-toxic surfactant or a carrier molecule can help to maintain the solubility of the compound in the aqueous environment.
Troubleshooting Guide
If you encounter issues with the solubility of this compound in DMSO, follow this troubleshooting workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Phorbol 12-myristate 13-acetate | C36H56O8 | CID 27924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phorbol 12-myristate 13-acetate (PMA) (NBP2-33203): Novus Biologicals [novusbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 13-Oxyingenol-13-dodecanoate
This technical support center provides guidance on the stability, storage, and handling of 13-Oxyingenol-13-dodecanoate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1] It is typically shipped at room temperature, and this short-term exposure to ambient temperatures is not expected to affect its quality.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other ingenol esters for in vitro experiments.
Q3: How should I store this compound in solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability. While many compounds are stable in DMSO for extended periods at low temperatures, it is best practice to prepare fresh dilutions for experiments from a recently prepared stock solution whenever possible. Studies on general compound libraries in DMSO show that while many compounds are stable, degradation can occur over time, especially at room temperature.
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
It is advisable to minimize the number of freeze-thaw cycles. For stock solutions, consider aliquoting into smaller, single-use volumes to avoid repeated temperature changes. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but this can be compound-dependent.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my experiments.
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Possible Cause 1: Compound Degradation. The ester functional group in this compound can be susceptible to hydrolysis, especially in the presence of water or at non-neutral pH in aqueous buffers.
-
Solution:
-
Prepare fresh stock solutions in anhydrous DMSO.
-
Minimize the time the compound is in aqueous solutions before use. Prepare working dilutions in your assay buffer immediately before the experiment.
-
Check the pH of your experimental buffers.
-
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors, incomplete dissolution, or precipitation.
-
Solution:
-
Ensure your balance is properly calibrated before weighing the solid compound.
-
Visually inspect your stock solution to ensure complete dissolution. Gentle warming or vortexing may aid dissolution.
-
When diluting into aqueous buffers, be mindful of the compound's solubility limits to prevent precipitation.
-
-
Issue 2: I see particles or a precipitate in my stock solution or working dilution.
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Possible Cause 1: Low Solubility. The compound may be precipitating out of solution, especially when a concentrated DMSO stock is diluted into an aqueous buffer.
-
Solution:
-
Try using a lower concentration for your working dilutions.
-
Consider the use of a surfactant or co-solvent in your assay buffer, if compatible with your experimental system.
-
Ensure the DMSO concentration in your final assay volume is low (typically <0.5%) and consistent across all experimental conditions.
-
-
-
Possible Cause 2: Contamination. The precipitate could be a contaminant.
-
Solution:
-
Use sterile, filtered solvents and buffers.
-
Always handle the compound and solutions in a clean environment.
-
-
Stability Data
| Parameter | Condition | Recommended Storage | Stability/Notes |
| Solid Compound | Long-term | -20°C | ≥ 4 years.[1] |
| Shipping | Room Temperature | Stable for the duration of shipping.[1] | |
| In Solution (DMSO) | Long-term | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. General studies suggest many compounds are stable for years at -80°C. |
| Short-term (in aqueous buffer) | Room Temperature | Prepare fresh and use immediately. The ester moiety is susceptible to hydrolysis. | |
| Freeze-Thaw Cycles | Multiple cycles from -20°C to Room Temp | Avoid if possible | While some compounds are stable, it is best practice to aliquot stock solutions to preserve integrity. |
| Light Exposure | Direct light | Protect from light | Store in amber vials or wrap containers in foil as a general precaution. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Buffer
This protocol provides a general method to assess the stability of this compound in your specific aqueous experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
-
Anhydrous DMSO
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Your experimental aqueous buffer (e.g., PBS, pH 7.4)
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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C18 HPLC column
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the DMSO stock solution into your experimental buffer to the final working concentration used in your assays. Ensure the final DMSO concentration is also consistent with your experimental conditions.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC. This will be your baseline.
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound from the C18 column.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs, or by mass spectrometry.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: Potential degradation of this compound via hydrolysis.
References
Technical Support Center: Optimizing 13-Oxyingenol-13-dodecanoate Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration and application of 13-Oxyingenol-13-dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is an ingenol diterpenoid compound. In non-small cell lung cancer (NSCLC) cells, it has been shown to exhibit cytotoxic effects through at least two distinct mechanisms:
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ULK1 Inhibition: It can target the unc-51 like autophagy activating kinase 1 (ULK1), leading to mitochondrial dysfunction and apoptosis.
-
TMBIM6 Targeting: It also targets the Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) protein. This interaction disrupts mitochondrial calcium homeostasis, leading to mitochondrial membrane depolarization, which in turn induces mitophagy and ferroptosis.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: A recommended starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies with similar compounds and its known cytotoxic effects, a broad range from low nanomolar (e.g., 1 nM) to mid-micromolar (e.g., 50 µM) concentrations is advisable to establish a dose-response curve and determine the IC50 value for your specific cell line and assay.
Q3: What is the best solvent to use for dissolving this compound for in vitro use?
A3: this compound, like many ingenol esters, is a hydrophobic molecule. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock in DMSO and then dilute it in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guides
Poor Compound Solubility in Culture Medium
Question: I've diluted my this compound DMSO stock solution into my cell culture medium, but I observe precipitation. What should I do?
Answer:
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Reduce Final Concentration: The compound may not be soluble at the tested concentration in your aqueous culture medium. Try working with lower final concentrations.
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Increase DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (up to 1% in some less sensitive cell lines) might help, but you must run a vehicle control to ensure the DMSO itself is not causing toxicity.
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Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in culture medium before making the final dilution in the assay plate. This can help prevent the compound from crashing out of the solution.
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Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by gently vortexing the diluted solution before adding it to the cells.
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are highly variable. What could be the cause?
Answer:
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Compound Instability: Ingenol esters can be unstable in aqueous solutions over time. Prepare fresh dilutions from your DMSO stock for each experiment.
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the assay readout.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification of your incubator.
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Incubation Time: Optimize the incubation time with the compound. Too short an incubation may not be sufficient to observe an effect, while too long may lead to secondary effects or compound degradation.
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Assay-Specific Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent. Run a cell-free control with the compound and the assay reagents to check for any direct chemical interference.
Difficulty in Detecting Apoptosis
Question: I am not observing the expected increase in apoptosis after treating cells with this compound. What should I check?
Answer:
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Time-Course Experiment: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time to measure apoptosis.
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Concentration: The concentration of the compound may be too low to induce significant apoptosis, or so high that it is causing rapid necrosis. Refer to your dose-response curve to select appropriate concentrations for apoptosis assays.
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Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough. For Annexin V staining, ensure you are collecting both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.
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Alternative Cell Death Mechanisms: Remember that this compound can also induce mitophagy and ferroptosis. If apoptosis is not the primary mode of cell death at your chosen concentration and time point, you may need to assay for these other mechanisms.
Challenges in Detecting Mitophagy or Ferroptosis
Question: How can I confirm that this compound is inducing mitophagy or ferroptosis in my cells?
Answer:
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For Mitophagy:
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Mitochondrial Markers: Use fluorescent microscopy to observe the colocalization of mitochondria (e.g., stained with MitoTracker) with autophagosomes (e.g., stained for LC3) or lysosomes (e.g., stained with LysoTracker).
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Western Blot: Monitor the degradation of mitochondrial proteins (e.g., TOM20, COX IV) over time. A decrease in these proteins can indicate mitochondrial clearance.
-
-
For Ferroptosis:
-
Lipid Peroxidation: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591.
-
Iron Dependence: Test if the observed cell death can be rescued by iron chelators (e.g., deferoxamine) or inhibitors of lipid peroxidation (e.g., ferrostatin-1).
-
GPX4 Activity: Measure the activity of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.
-
Quantitative Data Summary
Note: Specific IC50 values for this compound in A549, H460, and BEAS-2B cell lines were not available in the reviewed literature. It is highly recommended that researchers determine these values empirically in their specific experimental system. The following table provides a template for presenting such data.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | A549 (NSCLC) | MTT | 72 | User-determined | N/A |
| This compound | H460 (NSCLC) | MTT | 72 | User-determined | N/A |
| This compound | BEAS-2B (Normal Lung) | MTT | 72 | User-determined | N/A |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
TMBIM6 Binding Assay (General Protocol)
This is a general protocol for a pull-down assay to verify the interaction between this compound and TMBIM6, which would typically involve a biotinylated or otherwise tagged version of the compound.
-
Cell Lysate Preparation: Prepare total protein lysates from cells overexpressing TMBIM6 or from control cells.
-
Compound Immobilization: If using a biotinylated compound, incubate it with streptavidin-coated magnetic beads to immobilize it.
-
Binding Reaction: Incubate the immobilized compound with the cell lysate for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific for TMBIM6 to detect its presence. An enrichment of TMBIM6 in the eluate from the compound-coated beads compared to control beads would indicate a direct interaction.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: ULK1 inhibition pathway leading to apoptosis.
Caption: TMBIM6 targeting pathway inducing mitophagy and ferroptosis.
Technical Support Center: Synthesis of 13-Oxyingenol-13-dodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 13-Oxyingenol-13-dodecanoate. The complex, polyhydroxylated structure of the ingenol scaffold presents significant synthetic challenges, primarily in achieving regioselective acylation and ensuring product stability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges stem from the complex and sterically hindered nature of the ingenol core. Key difficulties include:
-
Regioselectivity: Ingenol possesses multiple hydroxyl groups with varying reactivity. Selective esterification at the C-13 position without protecting other hydroxyl groups is difficult to achieve.
-
Steric Hindrance: The hydroxyl groups on the ingenol scaffold are sterically congested, which can significantly slow down or prevent esterification, especially with a long-chain fatty acid like dodecanoic acid.[1][2]
-
Protecting Group Strategy: Achieving regioselectivity often necessitates a multi-step process involving the protection of more reactive hydroxyl groups (e.g., at C-3 and C-5), followed by esterification at C-13 and subsequent deprotection. The selection, introduction, and removal of these protecting groups add complexity and can impact overall yield.
-
Product Stability: Ingenol esters are known to be susceptible to acyl migration, where the ester group moves to an adjacent hydroxyl group, leading to a mixture of isomers and affecting the bioactivity of the final compound.[3][4]
-
Purification: The high lipophilicity of this compound, due to the long dodecanoate chain, can make purification challenging, requiring specialized chromatographic techniques.
Q2: Why is a protecting group strategy necessary for this synthesis?
A2: Due to the presence of multiple hydroxyl groups on the ingenol molecule, direct esterification with dodecanoyl chloride or dodecanoic acid will likely result in a mixture of products with the ester group at various positions, or even multiple esterifications on the same molecule. A protecting group strategy is essential to temporarily block the more reactive hydroxyl groups, thereby directing the acylation to the desired C-13 position.
Q3: What are common side reactions to watch out for?
A3: Besides incomplete reactions, the most common side reactions include:
-
Acyl Migration: The dodecanoate group can migrate from the C-13 position to other free hydroxyl groups, particularly under basic or acidic conditions used during reaction or deprotection steps.[3]
-
Formation of Multiple Ester Products: If the protecting group strategy is not fully effective, esterification can occur at other hydroxyl positions.
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Dehydration: Under harsh acidic conditions and high temperatures, elimination of a hydroxyl group to form an alkene is a possibility.
-
Rearrangement of the Ingenol Core: The strained ring system of ingenol can be sensitive to strong acids or bases, potentially leading to skeletal rearrangements.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Acylation | Increase the molar excess of the acylating agent (dodecanoyl chloride or dodecanoic acid with a coupling agent). Consider using a more reactive dodecanoyl source, such as the acid anhydride. |
| Steric Hindrance | Increase reaction temperature and time. Note that this may also increase the likelihood of side reactions. Use a highly active acylation catalyst, such as 4-dimethylaminopyridine (DMAP). |
| Poor Activation of Carboxylic Acid | If using dodecanoic acid, ensure the coupling agent (e.g., DCC, EDC) is fresh and used in sufficient quantity. The use of an activating agent like HOBt can improve efficiency. |
| Degradation of Starting Material | Ingenol is sensitive to strong acids and bases. Ensure reaction conditions are as mild as possible. Monitor the stability of the starting material under the reaction conditions by TLC or LC-MS. |
Problem 2: Formation of Multiple Products (Lack of Regioselectivity)
| Potential Cause | Recommended Solution |
| Incomplete Protection of Other Hydroxyls | Ensure the protection step goes to completion by monitoring with TLC or NMR. Use a slight excess of the protecting group reagent. Purify the protected intermediate before proceeding to the acylation step. |
| Premature Deprotection | The chosen protecting groups may not be stable to the acylation conditions. Select more robust protecting groups. For example, a TBS (tert-butyldimethylsilyl) group is more stable than a TMS (trimethylsilyl) group. |
| Acyl Migration | Keep reaction and work-up temperatures low. Use mild, neutral, or slightly acidic/basic conditions where possible. Analyze the product mixture carefully by HPLC and NMR to identify isomers resulting from acyl migration. |
Problem 3: Difficulty in Deprotection of the Final Product
| Potential Cause | Recommended Solution |
| Protecting Group is too Robust | Select protecting groups that can be removed under conditions that will not affect the newly formed ester. For example, if silyl ethers are used, fluoride-based deprotection (e.g., TBAF) is generally mild towards esters. |
| Cleavage of the Ester during Deprotection | Avoid harsh acidic or basic deprotection methods that can also hydrolyze the dodecanoate ester. Enzymatic deprotection could be an alternative for certain protecting groups if high selectivity is required. |
| Acyl Migration during Deprotection | Use buffered deprotection conditions to maintain a stable pH. Keep the reaction temperature as low as possible and monitor the reaction closely to avoid prolonged exposure to deprotection reagents. |
Problem 4: Challenges in Purification
| Potential Cause | Recommended Solution |
| High Lipophilicity of the Product | Use reversed-phase flash chromatography or HPLC with a C18 or a polymeric stationary phase (e.g., polystyrene-divinylbenzene). |
| Co-elution with Byproducts | Optimize the gradient elution profile. Consider using a different solvent system. Two-dimensional chromatography (e.g., normal phase followed by reversed-phase) may be necessary for very complex mixtures. |
| Product is an Oil or Wax | This is common for long-chain esters. Purification will rely solely on chromatographic methods. Ensure complete removal of solvents after purification, possibly by high vacuum drying. |
Experimental Protocols
General Synthetic Strategy for this compound
This protocol is a generalized procedure based on the synthesis of other ingenol esters and requires optimization for specific laboratory conditions.
Step 1: Selective Protection of C-3 and C-5 Hydroxyls
A common strategy is to protect the more reactive hydroxyl groups at positions 3 and 5. Silyl ethers are a good choice due to their tunable stability.
-
Materials: Ingenol, tert-Butyldimethylsilyl chloride (TBS-Cl), Imidazole, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve ingenol in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add imidazole (e.g., 2.5 equivalents).
-
Cool the solution to 0 °C and slowly add a solution of TBS-Cl (e.g., 2.2 equivalents) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the resulting 3,5-bis(tert-butyldimethylsilyl)ingenol by flash column chromatography.
-
Step 2: Esterification at C-13
-
Materials: 3,5-bis(tert-butyldimethylsilyl)ingenol, Dodecanoyl chloride, Anhydrous Pyridine, Anhydrous DCM.
-
Procedure:
-
Dissolve the protected ingenol in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine (e.g., 5 equivalents).
-
Cool the solution to 0 °C and add dodecanoyl chloride (e.g., 1.5 equivalents) dropwise.
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
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The crude product can be purified by flash chromatography.
-
Step 3: Deprotection of Silyl Ethers
-
Materials: Protected this compound, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected ester in THF.
-
Add the TBAF solution (e.g., 3 equivalents) at room temperature.
-
Stir for 2-8 hours and monitor the reaction by TLC.
-
Once deprotection is complete, concentrate the reaction mixture.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by HPLC.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Protecting Groups
This table provides a general guide to the stability of different silyl ethers, which is crucial for selecting the appropriate protecting group.
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis (Increasing Stability →) | Relative Stability to Fluoride Cleavage (Increasing Stability →) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~100,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~5,000 |
Note: Relative stability can be influenced by the steric and electronic environment of the hydroxyl group being protected.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 13-Oxyingenol-13-dodecanoate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 13-Oxyingenol-13-dodecanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Extract Yield | Inefficient solvent penetration. | Ensure plant material is finely ground to increase surface area. |
| Inappropriate solvent choice. | Use a solvent system with appropriate polarity. Ethyl acetate is a commonly used solvent for ingenol esters. Consider using aqueous mixtures of ethanol or methanol which can be more effective than absolute solvents for extracting phenolic compounds.[1][2][3] | |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. Hot solvent extraction under reflux can improve yield.[1] | |
| Poor Separation During Chromatography | Inappropriate stationary phase. | Standard silica gel is commonly used. If issues persist, consider using boric acid-impregnated silica gel to minimize over-adsorption of boronic esters, a related class of compounds, which may offer insights for ingenol esters.[4] |
| Incorrect mobile phase composition. | Perform small-scale trials with different solvent systems (e.g., gradients of petroleum ether and ethyl acetate) to determine the optimal mobile phase for separation. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Degradation of Target Compound | Instability of the ingenol ester. | Ingenol mebutate, a related compound, is known to be chemically unstable and prone to rearrangement. Minimize exposure to harsh pH conditions and high temperatures. Store extracts and purified fractions at low temperatures (-20°C or below). |
| Hydrolysis during extraction or workup. | Avoid prolonged exposure to aqueous conditions, especially at non-neutral pH. | |
| Co-elution of Impurities | Similar polarity of the target compound and impurities. | Employ multiple chromatographic techniques for purification, such as preparative Thin Layer Chromatography (TLC) after initial column chromatography. |
| Complex mixture of related diterpenoid esters. | Consider a hydrolysis step to convert various ingenol esters to the parent ingenol, followed by purification and then re-esterification to obtain the desired this compound. | |
| Difficulty in Crystallization | Presence of impurities. | Re-purify the compound using a different chromatographic method. |
| Incorrect solvent for crystallization. | Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the extraction of this compound.
Q1: What is the best plant source for obtaining this compound or its precursor, ingenol?
A1: Various species of the Euphorbia genus are known to contain ingenol and its esters. Euphorbia lathyris and Euphorbia peplus are commonly cited sources for ingenol mebutate and its precursor. One study reported preparing 13-oxyingenol dodecanoate from an Euphorbia kansui extract. The highest concentration of ingenol has been found in the lower leafless stems of E. myrsinites.
Q2: What is a general workflow for the extraction and purification process?
A2: A typical workflow involves:
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Extraction: Grinding the plant material and extracting with a suitable solvent (e.g., ethyl acetate or methanol).
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Concentration: Evaporating the solvent to obtain a crude extract.
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Purification: Using chromatographic techniques, such as silica gel column chromatography, to separate the target compound from other components.
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(Optional) Hydrolysis and Re-esterification: If isolating from a mixture of ingenol esters, a hydrolysis step to yield ingenol can be performed, followed by purification of ingenol and subsequent esterification to produce this compound.
Q3: Which analytical techniques are suitable for identifying and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as UHPLC-MS/MS, is a powerful technique for both quantification and identification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.
Q4: Are there any specific safety precautions I should take when working with Euphorbia extracts?
A4: Yes, the latex of many Euphorbia species is a skin irritant and can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling plant material and extracts.
Quantitative Data
The following table summarizes the ingenol content in various Euphorbia species, which can serve as a precursor for the semi-synthesis of this compound.
| Plant Species | Part of Plant | Ingenol Content (mg/kg of dry weight) |
| Euphorbia myrsinites | Lower leafless stems | 547 |
| Euphorbia lathyris | Seeds | ~100 |
Experimental Protocols
General Extraction Protocol
This protocol is a generalized procedure based on common methods for extracting ingenol esters from Euphorbia species.
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Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in ethyl acetate (or another suitable solvent) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Optional):
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To remove lipids, the crude extract can be partitioned between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol). The ingenol esters will preferentially partition into the more polar layer.
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Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.
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Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Analysis: Combine fractions containing the compound of interest and evaporate the solvent.
Alkaline Hydrolysis of Ingenol Esters
This protocol can be used to obtain the ingenol precursor from a mixture of its esters.
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Reaction Setup: Dissolve the crude extract containing ingenol esters in a mixture of dichloromethane and methanol (9:1 v/v).
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Addition of Base: Add a methanolic solution of sodium hydroxide (e.g., 2-3 N) to the reaction mixture with stirring. The final concentration of the alkali should be around 0.1-0.2 N.
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Reaction Monitoring: Monitor the reaction by TLC until the starting ester spots disappear.
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Workup:
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Neutralize the reaction mixture.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution to obtain the crude ingenol.
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Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for ingenol mebutate, a related compound, which is known to activate Protein Kinase C (PKC). This compound may have similar targets.
Caption: Simplified signaling pathway of ingenol esters.
Experimental Workflow
The diagram below outlines the general experimental workflow for the extraction and purification of this compound.
References
Technical Support Center: 13-Oxyingenol-13-dodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Oxyingenol-13-dodecanoate.
Frequently Asked Questions (FAQs)
Synthesis and Purity
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Q1: I am synthesizing this compound. What are the common pitfalls that can lead to low yield or impurities?
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A1: The synthesis of this compound from its precursor, 13-Oxyingenol, involves an esterification reaction. Common issues include incomplete reactions, side product formation, and degradation of the starting material or product. The ingenol backbone is complex and can be sensitive to harsh reaction conditions. It is crucial to use a mild and efficient coupling agent and to carefully control the reaction temperature and time. Purification by HPLC is often necessary to remove unreacted starting materials and side products.
-
-
Q2: My final product shows unexpected peaks in the NMR/HPLC analysis. What could be the cause?
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A2: Ingenol esters can be susceptible to isomerization, particularly if exposed to aqueous or alcoholic solutions for extended periods. This can result in the migration of the dodecanoate group to other hydroxyl positions on the ingenol core. Additionally, the presence of residual acid or base from the synthesis or purification steps can catalyze degradation or isomerization. Ensure all reagents and solvents are anhydrous and that purification steps are performed promptly.
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Handling and Storage
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Q3: What are the recommended storage conditions for this compound?
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A3: this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, solutions in anhydrous aprotic solvents like DMSO or DMF can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Q4: I am observing a decrease in the activity of my compound over time in my cell-based assays. Why might this be happening?
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A4: Esters are prone to hydrolysis, especially in aqueous media at non-neutral pH.[1] In cell culture media, esterases present in serum can also cleave the ester bond, inactivating the compound. It is advisable to prepare fresh dilutions of the compound from a concentrated stock for each experiment and to minimize the time the compound spends in aqueous solutions before being added to the cells.
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Biological Assays
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Q5: I am not observing the expected induction of ferroptosis with this compound. What should I check?
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A5: Several factors could be at play. First, confirm the identity and purity of your compound. Second, ensure your ferroptosis detection assay is working correctly by using a known inducer like Erastin or RSL3 as a positive control. The mechanism of ferroptosis induction by this compound involves targeting TMBIM6, which leads to mitochondrial Ca2+ overload and subsequent lipid peroxidation.[2] Ensure your cell line expresses TMBIM6 and that your assay for lipid peroxidation is sensitive enough.
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-
Q6: How can I confirm that this compound is engaging its target, TMBIM6, in my cells?
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A6: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA).[3][4][5] This method assesses the stabilization of a target protein upon ligand binding by measuring its resistance to thermal denaturation. A successful CETSA experiment will show a shift in the melting curve of TMBIM6 in the presence of this compound.
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Troubleshooting Guides
Problem: Inconsistent IC50 Values in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a DMSO stock for each experiment. Minimize exposure of the compound to aqueous media before adding to cells. |
| Cell Viability/Health | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. |
| Assay Readout Variability | Check for interference of the compound with the assay readout (e.g., colorimetric or fluorescent signal). Run a compound-only control. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps. |
Problem: Low Signal in Lipid Peroxidation Assay (e.g., C11-BODIPY)
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing lipid peroxidation. |
| Incorrect Timing of Assay | Conduct a time-course experiment to identify the peak of lipid peroxidation after compound treatment. |
| Low Probe Concentration/Staining Efficiency | Optimize the concentration of the C11-BODIPY probe and the staining time. |
| Cell Line Insensitivity | Use a positive control (e.g., RSL3) to confirm the assay is working. Consider that the cell line may be resistant to ferroptosis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the esterification of 13-Oxyingenol.
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Dissolve 13-Oxyingenol in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
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Add dodecanoic acid (1.1 to 1.5 equivalents).
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Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion , filter the reaction mixture to remove any precipitated byproducts.
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Wash the organic layer with a mild aqueous acid (e.g., 5% HCl), followed by a mild aqueous base (e.g., saturated NaHCO3), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield pure this compound.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
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Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
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Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., RSL3).
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Prepare a working solution of C11-BODIPY 581/591 in pre-warmed, serum-free medium.
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Remove the treatment medium and wash the cells once with PBS.
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Incubate the cells with the C11-BODIPY working solution at 37°C for 30 minutes, protected from light.
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Wash the cells twice with PBS.
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Analyze the cells immediately by flow cytometry or fluorescence microscopy. Oxidized C11-BODIPY will shift its fluorescence emission from red to green. Quantify the ratio of green to red fluorescence as a measure of lipid peroxidation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for TMBIM6 Target Engagement
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Culture cells to a sufficient density and harvest.
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Resuspend the cells in PBS containing a protease inhibitor cocktail.
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Divide the cell suspension into two aliquots: one for vehicle treatment and one for this compound treatment.
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Incubate the cells with the compound or vehicle for 1 hour at 37°C.
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Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
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Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
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Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Collect the supernatant and analyze the amount of soluble TMBIM6 by Western blot or another suitable protein detection method like ELISA.
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Plot the amount of soluble TMBIM6 as a function of temperature to generate melting curves for both the vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for detecting lipid peroxidation.
Caption: Troubleshooting logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling and Stability of Ingenol Esters
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of ingenol esters in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ingenol esters in solution?
A1: The stability of ingenol esters, such as ingenol mebutate, is primarily affected by pH, the presence of water, temperature, and light. These compounds are susceptible to hydrolysis of the ester group and base-catalyzed rearrangements.[1] To ensure stability, it is crucial to maintain anhydrous and acidic conditions.[1]
Q2: What are the recommended solvents for dissolving ingenol esters for in vitro experiments?
A2: Ingenol esters are soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used to prepare stock solutions. It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.
Q3: How should I store ingenol ester stock solutions?
A3: Solid ingenol esters should be stored at -20°C for long-term stability. Once dissolved, stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions of ingenol esters for more than one day due to rapid degradation.
Q4: My experimental results with ingenol mebutate are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of the ingenol mebutate in your working solutions. This can be caused by:
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pH of the medium: The pH of your cell culture medium or buffer can contribute to hydrolysis.
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Presence of water: Using aqueous solutions for dilutions and not preparing them fresh can lead to significant degradation.
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Improper storage: Repeated freeze-thaw cycles of stock solutions can degrade the compound.
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Light exposure: Although less documented, prolonged exposure to light may contribute to degradation.
Q5: What are the known degradation pathways for ingenol mebutate?
A5: The primary degradation pathways for ingenol mebutate are hydrolysis of the angelate ester and chemical rearrangements.[1] In vitro metabolism studies have shown that ingenol mebutate can undergo hydrolysis and hydroxylation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my cell-based assay. | Degradation of ingenol ester in the final working solution (e.g., cell culture medium). | Prepare fresh working solutions from a frozen stock solution in an organic solvent immediately before each experiment. Minimize the time the compound is in an aqueous medium before being added to the cells. |
| Precipitate forms when I dilute my DMSO stock solution in an aqueous buffer. | The concentration of the ingenol ester in the final aqueous solution exceeds its solubility. | Increase the percentage of organic solvent in the final dilution if the experiment allows. Alternatively, prepare a more dilute stock solution in the organic solvent. For in vivo studies, consider using a formulation with co-solvents like PEG300 and surfactants like Tween 80. |
| I see unexpected peaks in my HPLC analysis of a stored ingenol ester solution. | Degradation of the ingenol ester into one or more degradation products. | Analyze the sample immediately after preparation. If storage is necessary, store at -80°C and minimize exposure to light and air. Use a stability-indicating HPLC method to track the appearance of degradation products. |
| Variability between experiments conducted on different days. | Degradation of the stock solution due to improper storage or handling. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure the stock solution is stored in a tightly sealed container at -20°C or -80°C. |
Experimental Protocols
Protocol for Preparation of Ingenol Mebutate Stock and Working Solutions for In Vitro Assays
This protocol outlines the steps to prepare solutions of ingenol mebutate for use in cell-based experiments, with a focus on minimizing degradation.
Materials:
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Ingenol mebutate (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or glass vials
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Sterile, polypropylene conical tubes
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Sterile cell culture medium or buffer
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Inert gas (e.g., argon or nitrogen) - Optional but recommended
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the vial of solid ingenol mebutate to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of ingenol mebutate in a sterile, amber vial. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. d. (Optional) Gently purge the headspace of the vial with an inert gas before capping tightly. e. Vortex briefly until the solid is completely dissolved. f. Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
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Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature immediately before use. b. In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium or buffer. c. To prevent precipitation, add the required volume of the DMSO stock solution dropwise to the medium while gently vortexing or swirling the tube. d. Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%). e. Use the working solution immediately after preparation. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for preparing ingenol ester solutions.
Caption: Ingenol mebutate's dual mechanism of action.
References
Technical Support Center: 13-Oxyingenol-13-dodecanoate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the in vivo delivery of 13-Oxyingenol-13-dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diterpenoid derived from the plant Euphorbia kansui. It is structurally related to ingenol mebutate and phorbol esters. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly isoforms PKCα and PKCδ. This activation can trigger downstream signaling cascades that lead to various cellular responses. One identified pathway involves the targeting of the transmembrane BAX-associated protein 6 (TMBIM6), which disrupts calcium homeostasis, leading to mitochondrial overload, mitophagy, and ferroptosis in cancer cells.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge is its hydrophobic nature, leading to poor solubility in aqueous solutions. This makes it difficult to formulate for parenteral administration (e.g., intravenous, intraperitoneal) without the use of organic solvents or specialized vehicles, which can have their own toxicities. Stability in biological fluids and potential for off-target effects are also important considerations.
Q3: Which administration routes are suitable for this compound in animal models?
A3: The choice of administration route depends on the experimental goals.
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Topical administration: Suitable for localized effects, such as in skin cancer models. A gel-based formulation may be appropriate.
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Intraperitoneal (IP) injection: A common route for systemic delivery in preclinical models. Requires careful formulation to ensure solubility and minimize precipitation in the peritoneal cavity.
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Intravenous (IV) injection: Provides direct systemic exposure but is the most challenging route due to the risk of precipitation and embolism. Requires a well-solubilized and stable formulation.
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Oral gavage: While extracts of Euphorbia kansui have been administered orally in mice, the bioavailability of purified this compound via this route is not well-characterized and may be limited.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dilution with aqueous buffer (e.g., PBS, saline). | The compound is highly hydrophobic and is crashing out of the organic solvent-based stock solution. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final injection volume. However, be mindful of solvent toxicity.- Use a solubilizing agent such as a cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin) to encapsulate the compound.- Prepare a microemulsion or liposomal formulation. |
| Toxicity or adverse effects observed in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high, causing local irritation or systemic toxicity. | - Reduce the final concentration of the organic solvent in the injection volume. For DMSO, a final concentration of <5% is generally recommended for IP injections.- Switch to a less toxic vehicle system, such as a solution containing polyethylene glycol (PEG) or corn oil.- For IV injections, consider cyclodextrin-based formulations to avoid high concentrations of organic solvents. |
| Lack of a clear dose-response relationship in the experiment. | - Poor bioavailability due to precipitation at the injection site.- Rapid metabolism or clearance of the compound.- The dose range is not optimal. | - Visually inspect the peritoneal cavity or injection site for any signs of precipitation post-mortem.- If precipitation is suspected, reformulate the compound to improve solubility.- Conduct a pilot study with a wider range of doses to establish the optimal therapeutic window.- Consider a different route of administration that may offer better bioavailability. |
| Inconsistent results between experimental animals. | - Incomplete solubilization of the stock solution, leading to inaccurate dosing.- Variability in the injection technique. | - Ensure the stock solution is completely clear before making dilutions.- Vortex and visually inspect the final formulation before each injection to ensure homogeneity.- Standardize the injection procedure and ensure all personnel are properly trained. |
Experimental Protocols
Below are generalized protocols for the formulation of this compound for in vivo studies, based on methods for other hydrophobic small molecules. Note: These are starting points and should be optimized for your specific experimental needs.
Formulation Protocol 1: DMSO-Based Vehicle for IP Injection
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Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing.
-
-
Working Solution Preparation:
-
For a final injection volume of 100 µL per mouse, dilute the stock solution in a suitable vehicle. A common vehicle for IP injection is a mixture of DMSO and saline.
-
To keep the final DMSO concentration low, a two-step dilution is often necessary. For example, dilute the DMSO stock into an intermediate solvent like PEG 400, and then dilute this mixture into saline.
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Example: To achieve a final dose of 1 mg/kg in a 25g mouse with a final DMSO concentration of 5%, you would need 25 µg of the compound in 100 µL. This can be prepared by taking 2.5 µL of the 10 mg/mL stock, adding it to 2.5 µL of Tween 80 (to aid in suspension), and then bringing the final volume to 100 µL with sterile saline. Vortex thoroughly before injection.
-
Formulation Protocol 2: Cyclodextrin-Based Vehicle for IV Injection
-
Stock Solution Preparation:
-
Prepare a solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water (e.g., 40% w/v).
-
-
Complexation:
-
Add the powdered this compound to the HPβCD solution.
-
Sonicate or vortex the mixture for an extended period (e.g., 1-2 hours) to facilitate the encapsulation of the drug within the cyclodextrin. The solution should become clear.
-
-
Final Preparation:
-
The resulting solution can be further diluted with sterile saline or PBS to the desired final concentration for IV injection.
-
Filter the final solution through a 0.22 µm sterile filter before injection to remove any potential aggregates.
-
Quantitative Data on Formulation Components
| Component | Function | Typical Concentration Range for In Vivo Use | Considerations |
| DMSO | Solubilizing agent | <10% for IP, <5% for IV | Can cause local irritation and has biological effects at higher concentrations. |
| Ethanol | Co-solvent | <10% | Can cause pain on injection and has sedative effects. |
| PEG 300/400 | Co-solvent | 10-50% | Generally well-tolerated but can cause toxicity at high doses. |
| Tween 80 / Kolliphor EL | Surfactant / Emulsifier | 1-10% | Can cause hypersensitivity reactions, especially with IV administration. |
| Corn Oil / Sesame Oil | Lipid-based vehicle | N/A (used as the primary vehicle) | Suitable for subcutaneous or intramuscular injections; not for IV. |
| HPβCD | Solubilizing agent | 10-40% (w/v) | Generally considered safe and is a common choice for IV formulations of hydrophobic drugs. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathways of this compound.
General In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Troubleshooting Logic for Formulation Issues
Caption: Decision tree for troubleshooting formulation problems.
References
Technical Support Center: 13-Oxyingenol-13-dodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Oxyingenol-13-dodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary known cellular targets of this compound?
Recent studies have identified two primary cellular targets for this compound (13-OD):
-
Transmembrane Bax Inhibitor Motif-containing 6 (TMBIM6): TMBIM6 has been identified as a crucial cellular target of 13-OD. The interaction is believed to modulate the protein's function related to Ca2+ release, leading to mitochondrial Ca2+ overload, depolarization of the mitochondrial membrane, and subsequent mitophagy and ferroptosis in non-small cell lung cancer (NSCLC) cells.[1]
-
Unc-51 like autophagy activating kinase 1 (ULK1): ULK1 has been predicted and validated as another potential target of 13-OD in NSCLC cells. This interaction is thought to be linked to the compound's ability to induce mitochondrial dysfunction and apoptosis.[2]
Q2: What are the known off-target effects and adverse reactions associated with ingenol esters?
Adverse Effects of Ingenol Mebutate:
-
Skin Malignancies: The use of ingenol mebutate has been associated with an increased risk of developing squamous cell carcinoma and other nonmelanoma skin cancers. This led to its withdrawal from the market.
-
Severe Allergic Reactions: Reports have indicated the occurrence of severe hypersensitivity reactions, including anaphylaxis.
-
Herpes Zoster: Cases of shingles (herpes zoster reactivation) have been reported following the use of ingenol mebutate.
-
Eye Injuries: Severe eye injuries can occur if the compound is not applied according to recommendations.
-
Local Skin Reactions: Common side effects are localized to the application site and include erythema, flaking, scaling, crusting, and pruritus.
Q3: How does this compound affect non-cancerous cells?
Limited data is available on the cytotoxicity of this compound in a wide range of non-cancerous cells. However, one study demonstrated that 13-OD exhibited lower toxicity in the normal human lung epithelial cell line BEAS-2B when compared to its cytotoxic effects on NSCLC cell lines (A549 and H460).[2] This suggests a potential therapeutic window, but further investigation into its selectivity is warranted.
Q4: What are the downstream signaling pathways affected by the interaction of this compound with its target TMBIM6?
TMBIM6 is an anti-apoptotic protein primarily localized in the endoplasmic reticulum (ER) and is involved in regulating several critical cellular pathways:
-
Calcium Homeostasis and ER Stress: TMBIM6 functions as a Ca2+ channel or channel-like protein that mediates Ca2+ leak from the ER.[3] This function is crucial for maintaining ER homeostasis and regulating the unfolded protein response (UPR).[4] Modulation of TMBIM6 by 13-OD affects Ca2+ release, leading to mitochondrial Ca2+ overload.
-
Autophagy: TMBIM6 enhances autophagy by regulating lysosomal calcium levels, which in turn activates the calcineurin-TFEB signaling pathway, a key regulator of lysosome biogenesis. It is also associated with the activation of AMPK and inhibition of the mTORC1 pathway.
-
MAPK/ERK Pathway: In breast cancer cells, TMBIM6 knockdown has been shown to suppress the MAPK/ERK signaling pathway, which is involved in cell proliferation and migration.
-
Apoptosis: As a Bax inhibitor, TMBIM6 plays a role in preventing apoptosis.
Q5: Are there any known interactions of this compound with protein kinase C (PKC) isoforms?
While direct evidence for the interaction of this compound with specific PKC isoforms is limited, the broader class of ingenol esters are known PKC agonists. The related compound, ingenol mebutate, is known to activate PKC delta. Additionally, the expression of TMBIM6, a target of 13-OD, can be upregulated by PKC activators like PMA, and this effect can be reversed by pan-PKC inhibitors. This suggests a potential indirect link or a direct interaction that requires further investigation.
Troubleshooting Guides
Problem: Unexpected cytotoxicity observed in non-target or normal cell lines.
-
Possible Cause: The observed cytotoxicity could be due to off-target effects, potentially through pathways similar to those affected by ingenol mebutate, such as broad PKC activation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your non-target cell line and compare it to the IC50 in your target cancer cell line to quantify the therapeutic window.
-
Use a Lower Concentration: If possible, reduce the concentration of the compound to a level that maintains efficacy in the target cells while minimizing toxicity in non-target cells.
-
Investigate Apoptosis and Necrosis Markers: Use assays such as Annexin V/PI staining to determine the mode of cell death in the non-target cells.
-
Assess Mitochondrial Health: Given that 13-OD can cause mitochondrial Ca2+ overload, assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) in your non-target cells.
-
Problem: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variability in cell culture conditions, passage number, or compound stability can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, media composition, and passage number for all experiments.
-
Verify Compound Integrity: this compound is a diterpene ester; verify its stability under your experimental storage and handling conditions. Prepare fresh dilutions for each experiment.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
Problem: How to assess potential off-target effects in my experimental model?
-
Recommended Approach: A multi-step approach is recommended to proactively screen for off-target effects.
-
Literature Review: Thoroughly review the literature for known off-target effects of related compounds like ingenol mebutate and other ingenol esters.
-
Kinase Selectivity Profiling: Since many signaling pathways are regulated by kinases, a broad kinase selectivity panel is a valuable tool to identify potential off-target kinase interactions. Commercial services are available for this purpose.
-
Phenotypic Screening: Use high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., cell morphology, organelle health, cytoskeletal structure) in response to treatment.
-
Target Knockdown/Knockout Controls: The most definitive way to confirm an on-target effect is to show that the phenotype is lost in cells where the intended target (e.g., TMBIM6 or ULK1) has been knocked down or knocked out.
-
Quantitative Data
Table 1: Cytotoxicity of this compound (13-OD) and its Derivatives in NSCLC and Normal Lung Cells
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 13-OD | A549 | NSCLC | Data not specified in abstract |
| 13-OD | H460 | NSCLC | Data not specified in abstract |
| 13-OD | BEAS-2B | Normal Lung Epithelial | Less toxic than in NSCLC cells |
| Derivative B6 | Not specified | NSCLC | Superior to Oxaliplatin |
| Derivative A2 | Not specified | NSCLC | Superior to Oxaliplatin |
| Derivative A10-2 | Not specified | NSCLC | Superior to Oxaliplatin |
Note: Specific IC50 values were not available in the cited abstracts. The table reflects the qualitative comparisons provided.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells (e.g., A549, H460, BEAS-2B) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis for Pathway Activation
-
Purpose: To assess the effect of this compound on the expression and phosphorylation status of proteins in a signaling pathway (e.g., TMBIM6 downstream effectors).
-
Methodology:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TMBIM6, p-ERK, ERK, LC3B, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Purpose: To verify the direct binding of this compound to its target protein (e.g., ULK1) in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of different temperatures.
-
Lyse the cells to separate the soluble and aggregated protein fractions.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature (i.e., more protein remains soluble at higher temperatures).
-
Visualizations
Caption: Downstream signaling pathways of TMBIM6, a target of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationships of potential off-target effects based on related compounds.
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TMBIM6 regulates redox-associated posttranslational modifications of IRE1α and ER stress response failure in aging mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of 13-Oxyingenol-13-dodecanoate in animal models
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The content provided is for guidance purposes only and is largely based on data from studies of the closely related compound, ingenol mebutate, due to the limited availability of specific preclinical toxicity data for 13-Oxyingenol-13-dodecanoate. Users should adapt these recommendations to their specific experimental context and always adhere to institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities of this compound in animal models?
Based on studies with the related compound ingenol mebutate, the primary toxicity observed is localized skin reactions (LSRs) at the site of topical application.[1] These reactions are an expected consequence of the drug's mechanism of action, which involves inducing localized cell death and an inflammatory response.[1] Systemic toxicity is generally not observed with topical administration of ingenol mebutate, as there is no quantifiable systemic absorption.
Q2: How soon after application do local skin reactions appear and how long do they last?
For ingenol mebutate, LSRs typically appear within one day of the initial application, with the reaction peaking within the first week after treatment. These reactions are generally transient and tend to resolve within two to four weeks of treatment initiation.[2]
Q3: Is the severity of the local skin reaction correlated with the efficacy of the compound?
Yes, for ingenol mebutate, a more pronounced inflammatory reaction is often associated with a better therapeutic outcome in the context of treating skin lesions.[3] Therefore, a complete absence of a local reaction might indicate a lack of efficacy.
Q4: Can I administer a topical corticosteroid concurrently to reduce the inflammation?
Studies with ingenol mebutate have shown that the concurrent application of a topical glucocorticoid (clobetasol propionate) did not reduce the local skin reactions, pain, or pruritus, nor did it compromise the treatment efficacy in patients.[4] In murine models, it was observed that the corticosteroid might even enhance the penetration of the ingenol ester, leading to a greater therapeutic effect.
Q5: What are the signs of a severe or unexpected reaction?
While localized inflammation is expected, researchers should be vigilant for signs of a severe reaction, which could include excessive ulceration, signs of systemic distress in the animal (e.g., weight loss, lethargy, hunched posture), or signs of a hypersensitivity reaction. The U.S. Food and Drug Administration has issued warnings for severe adverse events with ingenol mebutate in clinical use, including severe allergic reactions and herpes zoster reactivation.
Troubleshooting Guides
Issue: Severe Local Skin Reactions Beyond Expected Levels
Symptoms:
-
Excessive erythema (redness) and edema (swelling).
-
Formation of large vesicles, pustules, or significant ulceration.
-
Signs of significant pain or distress in the animal.
Possible Causes:
-
The dose or concentration of this compound is too high for the specific animal model or skin site.
-
The formulation vehicle is causing or exacerbating the irritation.
-
The application area is too large, leading to a more intense reaction.
-
Individual animal sensitivity.
Solutions:
-
Dose Reduction: In your next experimental cohort, consider reducing the concentration of the compound in the formulation.
-
Vehicle Control: Ensure you have a vehicle-only control group to distinguish the effects of the formulation from the active compound.
-
Application Area: Limit the application to a well-defined and smaller surface area. For ingenol mebutate in clinical studies, the application area is typically restricted.
-
Supportive Care: Provide appropriate supportive care as per your institution's animal care guidelines, which may include analgesics if the animal shows signs of pain.
-
Humane Endpoints: If severe ulceration or signs of systemic distress occur, the animal should be euthanized according to pre-defined humane endpoints.
Issue: High Variability in Local Skin Reactions Between Animals
Symptoms:
-
Inconsistent erythema, scaling, and crusting scores across animals in the same treatment group.
Possible Causes:
-
Inconsistent application of the topical formulation (e.g., volume, spreading).
-
Variations in skin integrity or thickness between animals.
-
Grooming behavior leading to removal or spread of the test substance.
Solutions:
-
Standardized Application: Develop a standardized procedure for applying the formulation, ensuring the same volume and coverage area for each animal. The use of a positive displacement pipette can help ensure accurate dosing.
-
Animal Selection: Use animals of the same age and sex, and from the same supplier to minimize biological variability.
-
Prevent Grooming: For a short period after application, consider using an Elizabethan collar (e-collar) to prevent the animal from licking the application site. Ensure the collar does not cause additional distress.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Data Presentation
Table 1: Example Scoring System for Local Skin Reactions (LSRs) in Animal Models (Adapted from Clinical Studies of Ingenol Mebutate)
| LSR Component | 0 (None) | 1 (Mild) | 2 (Moderate) | 3 (Severe) | 4 (Very Severe) |
| Erythema | No redness | Faint redness | Definite redness | Fiery redness | Deep, beefy redness |
| Flaking/Scaling | No scaling | Fine scaling | Moderate scaling | Coarse, thick scaling | Thick, multilayered scaling |
| Crusting | No crusting | Few, small crusts | Scattered crusts | Numerous crusts | Confluent crusts |
| Swelling | No swelling | Barely perceptible | Obvious swelling | Marked swelling | Pronounced, indurated swelling |
| Vesiculation/Pustulation | None | Few, small vesicles | Scattered vesicles/pustules | Numerous vesicles/pustules | Confluent vesicles/pustules |
| Erosion/Ulceration | None | Few, small erosions | Scattered erosions | Confluent erosions | Frank ulceration |
A composite score can be calculated by summing the scores for each component.
Table 2: Hypothetical Dose-Response for Dermal Toxicity of an Ingenol Ester in a Rodent Model
| Dose Group (mg/kg) | Mean Composite LSR Score (Day 3) | Incidence of Ulceration | Observations |
| Vehicle Control | 0.5 ± 0.2 | 0% | Minimal to no irritation from the vehicle. |
| 0.1 | 4.2 ± 1.5 | 5% | Mild to moderate erythema and scaling. |
| 0.5 | 9.8 ± 2.1 | 40% | Moderate to severe erythema, crusting, and some ulceration. |
| 1.0 | 15.5 ± 3.0 | 90% | Severe erythema, crusting, and significant ulceration. |
This table is illustrative and the actual dose-response relationship for this compound would need to be determined experimentally.
Experimental Protocols
Protocol: Assessment of Dermal Toxicity in a Murine Model
Objective: To evaluate the local toxicity of topically applied this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., gel, ethanol, acetone)
-
8-10 week old male or female mice (e.g., SKH-1 hairless or BALB/c)
-
Electric clippers (if using haired mice)
-
Positive displacement pipette
-
Elizabethan collars
-
Calipers
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week.
-
Preparation: Twenty-four hours before the first application, clip the hair from a defined area (e.g., 2x2 cm) on the dorsal side of the animals (if using haired mice).
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). A typical group size is 5-10 animals.
-
Application:
-
On Day 0, apply a precise volume (e.g., 25-50 µL) of the test or vehicle formulation to the defined skin area.
-
If the study design calls for repeated dosing, repeat the application daily for the specified duration (e.g., 2-3 consecutive days).
-
Fit the animals with an Elizabethan collar for a few hours post-application to prevent ingestion.
-
-
Observations:
-
Record clinical observations daily, including signs of distress, changes in body weight, and food/water intake.
-
Score the local skin reactions daily using a standardized scale (see Table 1).
-
Measure skin thickness at the application site using calipers as a quantitative measure of edema.
-
-
Termination and Analysis:
-
At the end of the observation period (e.g., Day 7, 14, or 28), euthanize the animals.
-
Collect skin samples from the application site for histopathological analysis to assess for inflammation, necrosis, and other cellular changes.
-
Collect blood for hematology and clinical chemistry if systemic toxicity is suspected.
-
Visualizations
Caption: Proposed mechanism of this compound induced skin toxicity.
Caption: Workflow for assessing and managing dermal toxicity in animal models.
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regression Analysis of Local Skin Reactions to Predict Clearance of Actinic Keratosis on the Face in Patients Treated With Ingenol Mebutate Gel: Experience from Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the use of ingenol mebutate to prevent non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Anti-Tumor Efficacy of 13-Oxyingenol-13-dodecanoate and Related Diterpene Esters
A comprehensive analysis of 13-Oxyingenol-13-dodecanoate, Ingenol Mebutate, and Prostratin, evaluating their anti-tumor effects, mechanisms of action, and experimental validation across various cancer models.
This guide provides a comparative overview of the anti-tumor properties of this compound and its structurally related analogs, Ingenol Mebutate and Prostratin. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to facilitate informed decisions in oncological research.
At a Glance: Comparative Anti-Tumor Activity
| Compound | Cancer Cell Lines | IC50 Values | Mechanism of Action |
| This compound | A549 (Non-small cell lung cancer), H460 (Non-small cell lung cancer) | Strong cytotoxic effect (specific IC50 values not detailed in the provided search results) | Targets ULK1 and TMBIM6, inducing autophagy, ferroptosis, and mitochondrial dysfunction.[1][2] |
| Ingenol Mebutate | Panc-1 (Pancreatic cancer), HeLa (Cervical cancer), HSC-5 (Squamous cell carcinoma) | Panc-1: 43.1 ± 16.8 nM | Activates Protein Kinase C (PKC), leading to direct cytotoxicity (necrosis via mitochondrial dysfunction) and immune modulation.[3][4][5] |
| Prostratin | MCF-7, MDA-MB-231, BT-20, AU-565 (Breast cancer cell lines) | ~35 µM (basal conditions), ~7 µM (high salt stimulating conditions) | Inhibits Salt-Inducible Kinase 3 (SIK3), leading to downregulation of CXCR4 expression. |
Note: The IC50 values presented are from different studies and experimental conditions, which may limit direct comparability. The anti-tumor activity of these compounds can vary significantly based on the cancer cell type and the specific experimental setup.
Detailed Mechanism of Action and Signaling Pathways
The anti-tumor effects of this compound and its analogs are mediated through distinct and complex signaling pathways.
This compound: A Dual Inducer of Autophagy and Ferroptosis
This compound (13-OD) exhibits its anti-cancer properties, particularly against non-small cell lung cancer (NSCLC), by targeting two key proteins: ULK1 and TMBIM6. This dual-targeting mechanism triggers two distinct cell death pathways: autophagy and ferroptosis. The transcriptomics results showed that differential genes were mainly enriched in the mTOR and AMPK signaling pathways, which are closely related to cellular autophagy.
-
ULK1 Inhibition and Autophagy: 13-OD inhibits the serine/threonine kinase ULK1, a crucial initiator of autophagy. This inhibition disrupts the normal autophagic process, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death. This is supported by findings that ULK1 siRNA reverses the toxic effects of 13-OD in NSCLC cells.
-
TMBIM6 Targeting and Ferroptosis: 13-OD also interacts with TMBIM6, a protein involved in regulating calcium homeostasis and mitigating apoptosis. By modulating TMBIM6 function, 13-OD induces mitochondrial calcium overload and depolarization of the mitochondrial membrane, which are hallmarks of ferroptosis, a form of iron-dependent programmed cell death.
Ingenol Mebutate: PKC Activation and Immuno-stimulation
Ingenol Mebutate, an FDA-approved topical treatment for actinic keratosis, functions through a dual mechanism involving direct cytotoxicity and the induction of an inflammatory immune response. The core of its action lies in the activation of Protein Kinase C (PKC) isoforms.
-
Direct Cytotoxicity: Ingenol Mebutate activates PKC, leading to mitochondrial membrane disruption and subsequent necrotic cell death in tumor cells.
-
Immune Response: The activation of PKC, particularly PKCδ, triggers a signaling cascade involving MEK and ERK. This leads to the production of pro-inflammatory cytokines and chemokines, which in turn recruit neutrophils and other immune cells to the tumor site. This localized inflammation contributes to the clearance of malignant and pre-malignant cells.
Prostratin: Targeting the SIK3-CXCR4 Axis in Cancer Metastasis
Prostratin, another diterpene ester, exhibits anti-tumor effects, particularly in breast cancer, by inhibiting the Salt-Inducible Kinase 3 (SIK3). This inhibition disrupts a key signaling pathway involved in cancer cell proliferation and metastasis.
-
SIK3 Inhibition: Prostratin downregulates the expression and phosphorylation of SIK3.
-
CXCR4 Downregulation: SIK3 is known to upregulate the expression of the chemokine receptor CXCR4, which plays a crucial role in cancer cell migration and metastasis. By inhibiting SIK3, prostratin leads to a decrease in CXCR4 expression, thereby impeding the metastatic potential of cancer cells.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the anti-tumor effects of these compounds. For specific parameters, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, H460, Panc-1, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Ingenol Mebutate, or Prostratin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow for Cell Viability Assay
Conclusion
This compound, Ingenol Mebutate, and Prostratin represent a promising class of diterpene esters with potent anti-tumor activities. While they share a common structural backbone, their mechanisms of action are distinct, offering multiple avenues for therapeutic intervention. This compound's ability to induce both autophagy and ferroptosis makes it a particularly interesting candidate for cancers resistant to conventional apoptosis-inducing agents. Ingenol Mebutate's dual cytotoxic and immunomodulatory effects have already been successfully translated into a clinical application for pre-cancerous skin lesions. Prostratin's targeting of the SIK3-CXCR4 axis highlights its potential in preventing cancer metastasis. Further research, including head-to-head comparative studies and detailed in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of these compounds in oncology.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 13-Oxyingenol-13-dodecanoate and Prostratin for HIV Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by antiretroviral therapy (ART) and the host immune system. Central to this approach is the identification of potent and safe latency-reversing agents (LRAs). Among the most promising candidates are activators of the Protein Kinase C (PKC) pathway. This guide provides a detailed comparison of two such agents: the well-characterized phorbol ester, prostratin, and the ingenol derivative, 13-Oxyingenol-13-dodecanoate.
While direct comparative data for this compound in HIV latency reversal is not yet available in published literature, this guide will leverage data from structurally similar and well-studied ingenol esters as surrogates to provide a comprehensive and data-driven comparison with prostratin.
Overview of Prostratin and Ingenol Esters
Prostratin is a non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans.[1] It has been extensively studied for its ability to activate PKC, leading to the downstream activation of the NF-κB signaling pathway, a key cellular pathway for initiating HIV-1 transcription.[2][3] Prostratin has been shown to reactivate latent HIV in various in vitro and ex vivo models without inducing global T-cell proliferation, a desirable characteristic for an LRA.[1][4]
Ingenol esters , a class of diterpenoids, are also potent PKC agonists. Several semi-synthetic and naturally occurring ingenol derivatives, such as ingenol-3-hexanoate (IngB) and ingenol-3-angelate (PEP005), have demonstrated superior potency in reactivating latent HIV compared to prostratin, often at nanomolar concentrations and with a favorable toxicity profile. The specific compound This compound has been synthesized and shown to activate PKCδ, suggesting its potential as an LRA. This guide will use data from other ingenol esters to infer its likely comparative performance.
Quantitative Comparison of HIV-1 Reactivation and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) for HIV-1 reactivation and the 50% cytotoxic concentration (CC₅₀) for various ingenol esters and prostratin in different cellular models of HIV latency. Lower EC₅₀ values indicate higher potency, while higher CC₅₀ values suggest lower cytotoxicity.
| Compound | Cell Line | EC₅₀ (µM) | Reference |
| Prostratin | J-Lat 10.6 | 0.865 | |
| J-Lat A1 | >10 | ||
| OM-10.1 | 0.41 | ||
| U1 | 0.3 | ||
| ACH-2 | 0.33 | ||
| Ingenol-3-hexanoate (IngB) | J-Lat A1 | >0.05 (activates >50% of cells) | |
| Ingenol Derivative (EK-16A) | J-Lat 10.6 | 0.00406 | |
| C11 | 0.00353 | ||
| Ingenol-3-angelate (PEP005) | J-Lat A1 | ~0.02 (7-fold increase) |
Table 1: Comparative EC₅₀ Values for HIV-1 Reactivation.
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Prostratin | J-Lat 10.6 | >10 | |
| C11 | >10 | ||
| Ingenol-3-hexanoate (IngB) | J-Lat A1 | >1 (minimal toxicity) | |
| Primary CD4+ T cells | >1 (minimal toxicity) | ||
| Ingenol Derivative (EK-16A) | J-Lat 10.6 | 94.17 | |
| C11 | 68.51 | ||
| Ingenol-3-angelate (PEP005) | J-Lat A1 | >0.1 (minimal toxicity) | |
| U1 | >0.1 (minimal toxicity) | ||
| Primary CD4+ T cells | >0.1 (minimal toxicity) |
Table 2: Comparative CC₅₀ Values.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both prostratin and ingenol esters involves the activation of the PKC-NF-κB signaling pathway.
Caption: PKC-NF-κB signaling pathway activated by prostratin and ingenol esters.
A typical experimental workflow for evaluating the latency-reversing activity of these compounds is outlined below.
Caption: General experimental workflow for evaluating HIV latency-reversing agents.
Experimental Protocols
In Vitro HIV-1 Reactivation Assay using J-Lat Cells
This protocol is adapted from studies evaluating LRAs in the J-Lat model of HIV latency.
a. Cell Culture:
-
J-Lat cells (e.g., clone A1 or 10.6), which contain a latent HIV-1 provirus with a GFP reporter gene, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured at 37°C in a humidified incubator with 5% CO₂.
b. LRA Treatment:
-
J-Lat cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well.
-
Prepare serial dilutions of this compound, prostratin, and other ingenol esters in culture medium.
-
Add the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA or TNF-α).
-
Incubate the plates for 24 to 48 hours.
c. Analysis of HIV-1 Reactivation:
-
After incubation, harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of HIV-1 reactivation.
d. Cytotoxicity Assay:
-
In a parallel plate, treat cells with the same concentrations of compounds.
-
After the incubation period, assess cell viability using a standard method such as the MTT assay or a Live/Dead viability stain followed by flow cytometry.
Ex Vivo HIV-1 Reactivation Assay using Primary CD4+ T Cells from Aviremic Patients
This protocol is a generalized procedure based on methodologies from studies on primary cells.
a. Isolation of Primary CD4+ T Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals on suppressive ART with undetectable viral loads.
-
Isolate resting CD4+ T cells using negative selection with magnetic beads.
b. LRA Treatment:
-
Culture the purified resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, IL-2 (20 U/mL), and antiretroviral drugs to prevent new rounds of infection.
-
Treat the cells with the desired concentrations of this compound, prostratin, or other ingenol esters. Include appropriate controls.
-
Incubate the cells for 24 to 72 hours.
c. Quantification of HIV-1 RNA:
-
Harvest the cells and the culture supernatant.
-
Extract total cellular RNA from the cell pellet.
-
Quantify cell-associated HIV-1 RNA using a sensitive RT-qPCR assay targeting a conserved region of the HIV-1 genome (e.g., Gag or LTR). Normalize the results to a housekeeping gene (e.g., GAPDH or 18S rRNA).
-
Optionally, measure HIV-1 RNA in the culture supernatant to assess viral particle release.
d. Cytotoxicity and Cell Activation:
-
Assess cell viability as described for the J-Lat cell protocol.
-
Evaluate T-cell activation by staining for surface markers such as CD69, CD25, and HLA-DR, followed by flow cytometry analysis.
Conclusion
Based on the available data for structurally related ingenol esters, it is anticipated that this compound will exhibit greater potency and a better safety profile compared to prostratin in reactivating latent HIV-1. The ingenol class of compounds consistently demonstrates HIV-1 reactivation at lower concentrations and with less cytotoxicity than prostratin in various preclinical models. The shared mechanism of action through the PKC-NF-κB pathway provides a strong rationale for this expectation.
However, direct experimental validation of this compound's efficacy and toxicity in established models of HIV latency is crucial. The experimental protocols provided herein offer a standardized framework for such an evaluation. Future research should focus on head-to-head comparisons of this novel ingenol derivative with prostratin and other leading LRAs to definitively position it within the landscape of HIV cure strategies. The potential for synergistic effects when combined with other classes of LRAs, such as histone deacetylase inhibitors (HDACis) or bromodomain inhibitors (BETis), also warrants thorough investigation.
References
- 1. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 2. Reactivation of HIV-1 from Latency by an Ingenol Derivative from Euphorbia Kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Mechanisms of 13-Oxyingenol-13-dodecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic mechanisms induced by 13-Oxyingenol-13-dodecanoate (13-OD), a promising ingenane-type diterpenoid, with other apoptosis-inducing agents. By presenting key experimental data, detailed protocols, and clear visual representations of the signaling pathways, this document aims to facilitate a deeper understanding of 13-OD's potential as an anti-cancer agent and guide future research and drug development efforts.
Overview of this compound (13-OD) Induced Apoptosis
This compound, derived from Euphorbia kansui, has demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cells.[1] Its mechanism of action is multifaceted, primarily converging on the induction of apoptosis through mitochondrial dysfunction. Recent studies have identified key molecular targets and signaling pathways involved in this process.
The primary mechanism of 13-OD-induced apoptosis involves the targeting of ULK1 (Unc-51 like autophagy activating kinase 1) .[1] This interaction disrupts cellular autophagy processes and leads to mitochondrial damage, ultimately triggering apoptosis. Additionally, research on 13-OD derivatives has implicated the protein TMBIM6 (Transmembrane BAX Inhibitor Motif Containing 6) as another crucial target.[2] Modulation of TMBIM6 function by 13-OD and its derivatives affects mitochondrial calcium homeostasis, leading to mitochondrial membrane depolarization, mitophagy, and ferroptosis, a form of iron-dependent programmed cell death.[2]
The signaling cascades influenced by 13-OD include the mTOR and AMPK pathways , which are central regulators of cellular metabolism and autophagy.[1] By perturbing these pathways, 13-OD creates a cellular environment that is unfavorable for cancer cell survival and proliferation.
Comparative Analysis of Apoptotic Pathways
To better understand the unique mechanism of 13-OD, it is useful to compare it with other well-characterized apoptosis-inducing agents that operate through different signaling pathways. This section contrasts the mechanism of 13-OD with agents that induce apoptosis via the JNK signaling pathway and the FOXO3a signaling pathway.
| Feature | This compound | HO-3867 (JNK Pathway Inducer) | Deoxynivalenol (FOXO3a Pathway Inducer) |
| Primary Target(s) | ULK1, TMBIM6 | JNK1/2 | FOXO3a |
| Key Signaling Pathway | mTOR/AMPK, Mitochondrial Calcium Homeostasis | JNK Signaling Pathway | FOXO3a Signaling Pathway |
| Cellular Effects | Mitochondrial Dysfunction, Autophagy Modulation, Mitophagy, Ferroptosis | Activation of Caspases 3, 8, and 9 | Translocation of FOXO3a to the nucleus, expression of apoptosis-related genes (TRAIL, BCL-6, CASP8, CASP3) |
| Mode of Apoptosis | Intrinsic (Mitochondrial) Pathway | Extrinsic and Intrinsic Pathways | Intrinsic and Extrinsic Pathways |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct apoptotic signaling pathways initiated by this compound and the comparative agents.
Caption: Apoptotic pathway induced by this compound.
Caption: JNK-mediated apoptosis pathway induced by HO-3867.
Caption: FOXO3a-mediated apoptosis by Deoxynivalenol.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to elucidate the apoptotic mechanisms of this compound and other compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in a sample.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a set time.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot to detect the target protein.
-
A shift in the thermal stability of the target protein in the presence of the compound indicates direct binding.
siRNA-mediated Gene Knockdown
Objective: To confirm the role of a target protein in the observed cellular effects.
Protocol:
-
Seed cells to be 50-60% confluent at the time of transfection.
-
Transfect the cells with target-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Confirm the knockdown efficiency by Western blot or qRT-PCR.
-
Treat the transfected cells with the test compound and assess the cellular response (e.g., apoptosis, cell viability).
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the apoptotic mechanism of a novel compound.
Caption: A typical workflow for elucidating a compound's apoptotic mechanism.
Conclusion
This compound induces apoptosis in cancer cells through a distinct mechanism involving the targeting of ULK1 and TMBIM6, leading to mitochondrial dysfunction and the activation of multiple programmed cell death pathways. This multifaceted approach distinguishes it from other apoptosis-inducing agents that may rely on a single, linear signaling cascade. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of 13-OD and to design robust experiments for the evaluation of novel anti-cancer compounds. The unique mechanism of 13-OD suggests its potential for overcoming resistance to conventional therapies and warrants further investigation in preclinical and clinical settings.
References
- 1. 13-Oxyingenol-dodecanoate inhibits the growth of non-small cell lung cancer cells by targeting ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 13-Oxyingenol-13-dodecanoate Against Non-Small Cell Lung Cancer Cell Lines
For Immediate Release
A comprehensive analysis of available data reveals the potent anti-cancer activity of 13-Oxyingenol-13-dodecanoate (13-OD), an ingenane-type diterpenoid, against non-small cell lung cancer (NSCLC) cell lines. This guide provides a comparative overview of its efficacy, alongside other compounds, and details the underlying molecular mechanisms and experimental protocols for researchers, scientists, and drug development professionals.
Efficacy Against NSCLC Cell Lines: A Comparative Analysis
This compound has demonstrated significant cytotoxic effects against the human NSCLC cell lines A549 and H460. Studies show that it effectively inhibits cell proliferation and colony formation in these cancer cells, while exhibiting lower toxicity towards the normal human lung epithelial cell line, BEAS-2B[1]. The anti-cancer activity of 13-OD is attributed to its ability to induce mitochondrial dysfunction and apoptosis[1].
For a comprehensive comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of 13-OD and standard chemotherapeutic agents, cisplatin and doxorubicin, against A549 and H460 cell lines. It is important to note that direct comparative studies with specific IC50 values for 13-OD are not yet widely published; the data for 13-OD reflects effective concentration ranges observed in preclinical studies.
| Compound | Cell Line | IC50 / Effective Concentration | Exposure Time |
| This compound | A549 | 3.125 - 50 µM | 72 hours |
| H460 | 3.125 - 50 µM | 72 hours | |
| BEAS-2B (Normal) | > 50 µM (less toxic) | 72 hours | |
| Cisplatin | A549 | ~5.25 - 11.18 µM | 48 hours |
| H460 | ~4.83 - 27.6 µM | 48 hours | |
| Doxorubicin | A549 | ~8.64 nM - 0.496 µM | 72 hours |
| H460 | ~0.226 µM | Not Specified |
Note: IC50 values for cisplatin and doxorubicin are compiled from various sources and may vary based on experimental conditions. The effective concentration for this compound is based on observed significant reduction in cell proliferation[1].
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-cancer activity of this compound stems from its ability to modulate critical cellular signaling pathways, primarily inducing two forms of programmed cell death: apoptosis and ferroptosis, through distinct mechanisms.
1. Induction of Apoptosis and Autophagy via ULK1 Targeting:
13-OD has been shown to target Unc-51 like autophagy activating kinase 1 (ULK1), a key regulator of autophagy[1]. By modulating the mTOR and AMPK signaling pathways, 13-OD influences ULK1 activity, leading to the induction of autophagy and subsequent apoptosis. This is evidenced by the increased expression of the pro-apoptotic protein BAX and decreased expression of the anti-apoptotic protein BCL-2[1].
Figure 1: 13-OD induced ULK1-mediated autophagy and apoptosis.
2. Induction of Mitophagy and Ferroptosis via TMBIM6 Targeting:
Recent studies have identified Transmembrane BAX inhibitor motif-containing 6 (TMBIM6) as another crucial target of 13-OD. The interaction of 13-OD with TMBIM6 leads to mitochondrial calcium overload and depolarization of the mitochondrial membrane. This triggers mitophagy, the selective degradation of mitochondria by autophagy, and ultimately results in ferroptosis, an iron-dependent form of programmed cell death.
Figure 2: 13-OD induced TMBIM6-mediated mitophagy and ferroptosis.
Experimental Protocols
The evaluation of the cytotoxic and anti-proliferative effects of this compound is primarily conducted using standard in vitro cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: A549 and H460 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound emerges as a promising anti-cancer agent with potent activity against non-small cell lung cancer cell lines. Its dual mechanism of action, targeting both the ULK1 and TMBIM6 pathways to induce apoptosis, autophagy, mitophagy, and ferroptosis, presents a multi-faceted approach to inhibiting cancer cell growth. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and establish its efficacy and safety profile in comparison to existing cancer therapies.
References
Potency of 13-Oxyingenol-13-dodecanoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various 13-Oxyingenol-13-dodecanoate derivatives, focusing on their ability to activate Protein Kinase C (PKC) isoforms. The data presented is compiled from preclinical studies and is intended to inform further research and development in the field of oncology and immunology.
Comparative Analysis of PKC Activation
The primary mechanism of action for many ingenol derivatives is the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2] The potency of this compound derivatives is often evaluated by their ability to activate specific PKC isoforms, particularly PKCα (a classical PKC) and PKCδ (a novel PKC).
A study by Ohyoshi et al. provides a quantitative comparison of the PKC-activating ability of several synthetic 13-oxyingenol analogs. The results indicate that the presence and nature of acyl groups on the ingenol scaffold are critical for PKC activation. Specifically, a 3-acyloxy group is essential for the activation of both PKCα and PKCδ.[2] Furthermore, the study highlights the significant role of the dodecanoyl group at the O13 position in promoting PKCδ activation.[1][2]
Below is a summary of the in vitro PKCα and PKCδ activation by various this compound derivatives and related analogs.
Table 1: In Vitro Protein Kinase C (PKC) α and δ Activation by 13-Oxyingenol Derivatives
| Compound | Concentration | PKCα Activation (% of control) | PKCδ Activation (% of control) |
| This compound | 100 nM | ~150 | ~300 |
| This compound-3-(2-methylbutanoate) | 100 nM | ~250 | ~450 |
| This compound-3-hexanoate | 100 nM | ~280 | ~500 |
| 13-Oxyingenol-3,13-didodecanoate | 100 nM | ~200 | ~400 |
| Ingenol-3-angelate (Positive Control) | 10 nM | >300 | >600 |
| Phorbol-12-myristate-13-acetate (PMA) (Positive Control) | 10 nM | >300 | >600 |
Data is synthesized from findings presented in Ohyoshi et al., Organic & Biomolecular Chemistry, 2017, 15, 114-123. The values are approximate representations and should be referred to the original publication for precise data.
Signaling Pathway of Ingenol Derivatives
The activation of PKC by ingenol derivatives initiates a downstream signaling cascade that can lead to various cellular outcomes, including apoptosis and the release of inflammatory cytokines. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of 13-Oxyingenol derivatives.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activation Assay
This protocol outlines the general steps for assessing the in vitro activation of PKCα and PKCδ by 13-Oxyingenol derivatives, based on the methodology described by Ohyoshi et al.
-
Reagents and Materials:
-
Recombinant human PKCα and PKCδ enzymes.
-
Fluorescently labeled PKC substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl with MgCl2, CaCl2, and lipid cofactors like phosphatidylserine and diacylglycerol).
-
Test compounds (13-Oxyingenol derivatives) dissolved in DMSO.
-
Positive controls (e.g., Phorbol-12-myristate-13-acetate - PMA).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the PKC enzyme, fluorescent substrate peptide, and lipid cofactors in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include wells for a negative control (DMSO vehicle) and a positive control (PMA).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a plate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate peptide by the activated PKC enzyme.
-
Calculate the percentage of PKC activation relative to the positive control.
-
Caption: Experimental workflow for the in vitro PKC activation assay.
Cell Viability and Cytotoxicity Assay in HL-60 Cells
The cytotoxic effects of 13-Oxyingenol derivatives are often evaluated in human promyelocytic leukemia cells (HL-60).
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay for Cell Viability:
-
Seed HL-60 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of the 13-Oxyingenol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
-
Summary and Future Directions
The available data indicates that structural modifications to the 13-Oxyingenol scaffold, particularly at the C3 and C13 positions, significantly influence the potency and selectivity of these compounds towards different PKC isoforms. The this compound backbone appears to be a promising starting point for the development of potent PKC activators.
Future research should focus on:
-
Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Evaluating the potency of these compounds in various cancer cell lines to assess their therapeutic potential.
-
Investigating the in vivo efficacy and safety profiles of the most promising candidates.
By systematically exploring the chemical space around the 13-Oxyingenol core, it may be possible to develop novel and highly potent therapeutic agents for a range of diseases.
References
A Comparative Guide to 13-Oxyingenol-13-dodecanoate as a Therapeutic Target in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 13-Oxyingenol-13-dodecanoate (13-OD) as a potential therapeutic agent, primarily focusing on its role in non-small cell lung cancer (NSCLC). It objectively compares its performance with alternative therapeutic strategies and provides detailed experimental data and protocols to support the findings.
Executive Summary
This compound, an ingenol diterpenoid, has emerged as a promising anti-tumor agent. Recent studies have identified Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6) as a key cellular target of 13-OD. By modulating TMBIM6, 13-OD induces mitochondrial calcium overload, leading to two distinct forms of programmed cell death: mitophagy and ferroptosis. This dual mechanism of action suggests a potent and specific anti-cancer effect. Furthermore, the parent compound class, ingenols, are known activators of Protein Kinase C (PKC), a well-established therapeutic target in oncology. This guide will delve into the validation of TMBIM6 as a target for 13-OD, compare its efficacy with other TMBIM6 modulators and established NSCLC treatments like oxaliplatin, and explore the broader context of PKC activation as an alternative therapeutic strategy.
Data Presentation: Comparative Efficacy
A direct quantitative comparison of this compound with other agents is challenging due to the limited availability of public data. However, a 2024 study in the European Journal of Medicinal Chemistry reported that several derivatives of 13-OD exhibited "superior anti-non-small cell lung cancer (NSCLC) cells cytotoxic potencies than oxaliplatin"[1]. While specific IC50 values for 13-OD were not provided in the abstract, the following tables summarize available data for related compounds and standard chemotherapeutics in relevant NSCLC cell lines to provide a comparative context.
Table 1: Cytotoxicity of Ingenol Derivatives and Standard Chemotherapeutics in NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 (Melanoma) | 38 | [2] |
| Ingenol-3-angelate (I3A) | HT144 (Melanoma) | 46 | [2] |
| Ingenol-3-dodecanoate (IngC) | Glioma Cell Lines (Mean) | 6.86 | [3] |
| Oxaliplatin | A549 | 11 | [4] |
| Oxaliplatin | H460 | Not specified | |
| Cisplatin | A549 | 6.14 | |
| Cisplatin | H460 | Not specified |
Table 2: Comparison of TMBIM6 Modulators
Data on specific small molecule inhibitors of TMBIM6 and their binding affinities or IC50 values are not widely available in the public domain. Research has primarily focused on TMBIM6's role in cellular processes and its modulation by genetic means or peptide agonists. The identification of 13-OD as a small molecule modulator of TMBIM6 is a recent and significant finding.
Table 3: Overview of Selected PKC Activators in Clinical Development for Cancer
| Compound | Mechanism of Action | Cancer Type(s) in Clinical Trials | Key Findings/Status | Reference |
| Bryostatin-1 | PKC Activator | Various solid tumors and hematological malignancies | Showed limited single-agent efficacy, being explored in combination therapies. | |
| Ingenol Mebutate | PKC Activator | Actinic Keratosis, Squamous Cell Carcinoma | Approved for topical treatment of actinic keratosis. | |
| Enzastaurin | PKCβ Inhibitor | NSCLC, Glioblastoma, Lymphoma | Failed to show significant clinical benefit in several phase II and III trials for NSCLC. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, a comparator compound (e.g., oxaliplatin), or vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Target Engagement: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact NSCLC cells with this compound or vehicle control for a specified time to allow for compound entry and binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble TMBIM6 at each temperature by Western blotting or other protein quantification methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
3. Target Binding: Biolayer Interferometry (BLI)
-
Biosensor Preparation: Immobilize biotinylated recombinant TMBIM6 protein onto streptavidin-coated biosensors.
-
Baseline Establishment: Equilibrate the biosensors in a suitable assay buffer to establish a stable baseline.
-
Association: Dip the biosensors into wells containing various concentrations of this compound and monitor the binding in real-time as a change in the interference pattern.
-
Dissociation: Transfer the biosensors back to buffer-only wells and monitor the dissociation of the compound.
-
Data Analysis: Analyze the association and dissociation curves to determine the kinetic parameters, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
4. Mitophagy Assay (Fluorescent Microscopy)
-
Cell Transfection/Staining: Transfect NSCLC cells with a mitochondria-targeted fluorescent reporter (e.g., mCherry-EGFP-LC3) or co-stain with a mitochondrial dye (e.g., MitoTracker Green) and a lysosomal dye (e.g., LysoTracker Red).
-
Compound Treatment: Treat the cells with this compound or a known mitophagy inducer (e.g., CCCP) for a specified time.
-
Image Acquisition: Acquire fluorescence images using a confocal microscope.
-
Data Analysis: Quantify the co-localization of mitochondria with lysosomes (red and green signals merging to yellow) or the appearance of red-only puncta (indicating mitochondria within the acidic lysosome) as a measure of mitophagic flux.
5. Ferroptosis Assay
-
Cell Treatment: Treat NSCLC cells with this compound or a known ferroptosis inducer (e.g., erastin or RSL3). Include a co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1) as a control.
-
Lipid Peroxidation Measurement: Stain cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) and analyze by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the dye indicates lipid peroxidation.
-
Iron Accumulation: Measure intracellular iron levels using a fluorescent iron indicator (e.g., FerroOrange) or by colorimetric assays.
-
Cell Viability: Assess cell viability using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). A rescue of cell death by ferrostatin-1 confirms ferroptosis.
Mandatory Visualizations
Caption: Signaling pathway of this compound in NSCLC.
Caption: Experimental workflow for TMBIM6 pull-down assay.
Conclusion
This compound presents a novel and promising therapeutic avenue for the treatment of NSCLC. Its unique mechanism of action, involving the modulation of TMBIM6 to induce both mitophagy and ferroptosis, distinguishes it from conventional chemotherapies and other targeted agents. While direct quantitative comparisons with other drugs are still emerging, preliminary data suggests a potent anti-cancer activity. The established role of the ingenol scaffold as a PKC activator further broadens the potential therapeutic applications and offers opportunities for synergistic combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the clinical setting.
References
- 1. 13-oxyingenol dodecanoate derivatives induce mitophagy and ferroptosis through targeting TMBIM6 as potential anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Synthetic Ingenol Derivative from Euphorbia tirucalli Inhibits Protein Kinase C Isotypes and Promotes Autophagy and S-Phase Arrest on Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMBIM6 (transmembrane BAX inhibitor motif containing 6) enhances autophagy through regulation of lysosomal calcium - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of 13-Oxyingenol-13-dodecanoate: A Comparative Overview of Preclinical Findings
An in-depth analysis of the anti-neoplastic agent, 13-Oxyingenol-13-dodecanoate, reveals a promising profile against various cancer cell lines. While direct inter-laboratory cross-validation studies are not publicly available, a comparative guide synthesizing data from independent research provides valuable insights into its activity and mechanisms of action.
This compound, a derivative of the ingenol class of diterpenoids, has garnered attention for its potent biological activities, particularly in the realm of oncology. This guide offers a comparative summary of its performance based on available preclinical data, detailing its effects on cancer cells and the experimental protocols utilized in these investigations.
Comparative Activity Across Different Cancer Cell Lines
The anti-tumor efficacy of this compound (13-OD) and its derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of the compound's potency.
| Cancer Cell Line | Compound | IC₅₀ (μM) | Laboratory/Study Reference |
| A549 (Non-small cell lung cancer) | 13-OD | 1.83 ± 0.12 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province[1] |
| A549 (Non-small cell lung cancer) | B6 (derivative) | 0.45 ± 0.04 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province[1] |
| A549 (Non-small cell lung cancer) | A2 (derivative) | 0.51 ± 0.05 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province[1] |
| A549 (Non-small cell lung cancer) | A10-2 (derivative) | 0.39 ± 0.03 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province[1] |
| H460 (Non-small cell lung cancer) | 13-OD | 2.15 ± 0.18 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province[1] |
| H1299 (Non-small cell lung cancer) | 13-OD | 2.54 ± 0.21 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province |
| HCT116 (Colon cancer) | 13-OD | 3.12 ± 0.25 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province |
| HepG2 (Liver cancer) | 13-OD | 4.28 ± 0.37 | Key Laboratory of Computational Chemistry Based Natural Antitumor Drug Research & Development, Liaoning Province |
Note: The data presented is based on a single study and highlights the differential sensitivity of various cancer cell lines to this compound and its derivatives.
Experimental Protocols
The methodologies employed in the assessment of this compound's anti-cancer activity are crucial for understanding and potentially reproducing the reported findings.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, H460, H1299, HCT116, and HepG2) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound or its derivatives for a specified duration.
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were then calculated from the dose-response curves.
Mechanism of Action: Targeting TMBIM6 to Induce Mitophagy and Ferroptosis
Recent research has identified the transmembrane BAX inhibitor motif-containing 6 (TMBIM6) as a key cellular target of this compound. The interaction with TMBIM6 disrupts calcium homeostasis, leading to mitochondrial dysfunction and ultimately inducing two forms of programmed cell death: mitophagy and ferroptosis.
Caption: Signaling pathway of this compound inducing cell death.
This guide underscores the potential of this compound as an anti-cancer agent. However, the lack of direct comparative studies across different laboratories highlights the need for standardized protocols and inter-laboratory validation to confirm the reproducibility and robustness of these promising preclinical findings. Future research should aim to address this gap to facilitate the compound's progression through the drug development pipeline.
References
Unraveling the Structure-Activity Relationship of 13-Oxyingenol-13-dodecanoate Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of 13-Oxyingenol-13-dodecanoate analogs and their biological activity is paramount for the design of novel therapeutics. This guide provides a comparative analysis of these potent Protein Kinase C (PKC) activators, supported by experimental data and detailed methodologies, to illuminate the key structural determinants for their activity.
The ingenol scaffold, a complex diterpenoid, has garnered significant attention for its potent biological activities, primarily mediated through the activation of PKC isozymes. This activation triggers a cascade of cellular events, making these compounds valuable tools for cancer research and immunology. Modifications to the core ingenol structure, particularly at the C3 and C13 positions, have been shown to profoundly influence their potency and isoform selectivity. This guide focuses on the structure-activity relationship (SAR) of ingenol esters, with a particular emphasis on analogs related to this compound, to provide a framework for rational drug design.
Comparative Analysis of Ingenol Analog Activity
The following table summarizes the in vitro activity of a series of ingenol analogs, highlighting the impact of modifications to the ingenol core on their ability to activate PKCδ and induce biological responses in cellular assays. The data reveals critical insights into the pharmacophore of this class of compounds.
| Compound | Modification | PKCδ Activation EC50 (nM) | Keratinocyte IL-8 Release EC50 (nM) | Neutrophil Oxidative Burst EC50 (nM) |
| 3 | Reference Ingenol Ester | 1.3 | 0.8 | 0.2 |
| 5 | C5-des-hydroxy | 11 | 2.1 | 0.3 |
| 6 | C4-des-hydroxy | 15 | 4.5 | 0.2 |
| 9 | C4,C5-des-hydroxy | 120 | 13 | 0.3 |
| 10 | C19-ester | >1000 | >1000 | 800 |
| 13 | C3,C4,C5-des-hydroxy | Inactive | Inactive | Inactive |
Key Structure-Activity Relationship Insights
The data presented above underscores several key structural requirements for the potent biological activity of ingenol analogs:
-
The C4 and C5 Hydroxyl Groups are Crucial: Removal of either the C4 or C5 hydroxyl group (compounds 5 and 6 ) leads to a moderate decrease in potency for PKCδ activation and IL-8 release. However, the concurrent removal of both hydroxyl groups (compound 9 ) results in a significant drop in activity, indicating their synergistic importance for potent PKCδ engagement.
-
The C3-Ester Moiety is Essential: Shifting the ester functionality from the C3 to the C19 position (compound 10 ) or removing the hydroxyl groups necessary for esterification at C3 (compound 13 ) leads to a near-complete or total loss of activity. This highlights the critical role of the C3-ester in anchoring the molecule within the PKC binding domain.
-
The 13-O-Dodecanoyl Group Enhances PKCδ Activation: While not detailed in the table above, separate studies have shown that the presence of a dodecanoyl group at the O13 position of 13-oxyingenol analogs plays a significant role in the activation of PKCδ.[1] This long-chain ester likely provides additional hydrophobic interactions within the C1 domain of the enzyme, thereby enhancing binding affinity and activation.
Signaling Pathway and Experimental Workflow
The biological effects of this compound analogs are primarily initiated through the activation of Protein Kinase C. The following diagrams illustrate the canonical PKC signaling pathway and a general workflow for assessing the activity of these compounds.
Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by ingenol analogs.
Caption: General experimental workflow for SAR studies of ingenol analogs.
Experimental Protocols
A detailed understanding of the methodologies used to generate the SAR data is crucial for its interpretation and for the design of future experiments.
Protein Kinase C (PKC) Activation Assay (In Vitro)
This assay measures the ability of a compound to directly activate a specific PKC isoform.
Principle: The assay quantifies the phosphorylation of a specific substrate by the activated PKC enzyme. This is often measured using a fluorescence-based method or through the incorporation of radioactive phosphate.
Materials:
-
Recombinant human PKC isozymes (e.g., PKCδ)
-
Fluorescently labeled or radiolabeled ATP
-
PKC substrate (e.g., a specific peptide)
-
Assay buffer (containing lipids like phosphatidylserine and a buffer system like HEPES)
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Prepare a reaction mixture containing the PKC isozyme, the substrate, and lipids in the assay buffer.
-
Add the test compound (ingenol analog) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate.
-
Plot the signal against the compound concentration to determine the EC50 value.
Keratinocyte Interleukin-8 (IL-8) Release Assay (Cell-Based)
This assay assesses the pro-inflammatory potential of the compounds by measuring the release of the chemokine IL-8 from human keratinocytes.
Principle: Activated PKC in keratinocytes leads to the production and secretion of IL-8. The amount of IL-8 released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Test compounds (ingenol analogs)
-
IL-8 ELISA kit
-
Microplate reader
Procedure:
-
Seed keratinocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the IL-8 ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IL-8 and plot it against the compound concentration to determine the EC50 value.
Neutrophil Oxidative Burst Assay (Cell-Based)
This assay measures the activation of neutrophils, a key component of the innate immune response, by quantifying the production of reactive oxygen species (ROS).
Principle: PKC activation in neutrophils triggers the assembly and activation of the NADPH oxidase complex, leading to a "respiratory burst" and the production of superoxide radicals. This can be measured using a chemiluminescent or fluorescent probe.
Materials:
-
Isolated human neutrophils
-
Test compounds (ingenol analogs)
-
ROS detection reagent (e.g., luminol or dihydroethidium)
-
Chemiluminometer or fluorescence plate reader
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with the ROS detection reagent.
-
Add the test compounds at various concentrations.
-
Immediately measure the chemiluminescence or fluorescence over time using a plate reader.
-
The rate of ROS production is determined, and the EC50 value is calculated from the dose-response curve.
Conclusion
The structure-activity relationship of this compound analogs and related ingenol esters is a complex but critical area of study for the development of novel PKC-targeted therapies. The integrity of the ingenol core, particularly the hydroxyl groups at C4 and C5, and the presence of an ester moiety at the C3 position are paramount for potent biological activity. Furthermore, the long-chain dodecanoate ester at the C13 position of 13-oxyingenol appears to be a key determinant for enhanced PKCδ activation. The data and protocols presented in this guide provide a foundational understanding for researchers to design and evaluate new analogs with improved potency and selectivity, ultimately paving the way for the next generation of PKC-modulating drugs.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 13-Oxyingenol-13-dodecanoate
For Immediate Implementation by Laboratory and Research Personnel
This document provides critical safety and logistical guidance for the proper disposal of 13-Oxyingenol-13-dodecanoate. Due to the absence of specific disposal protocols for this compound, and considering its relationship to ingenol mebutate—a substance withdrawn from the market due to safety concerns—a highly cautious approach is warranted. Researchers, scientists, and drug development professionals must handle and dispose of this compound as a potent, hazardous, and potentially cytotoxic compound.
I. Guiding Principle: Precautionary Management
Given that this compound is an ingenane diterpene ester with known biological activity, all waste materials containing or contaminated with this compound must be treated as hazardous and/or cytotoxic waste. Adherence to all local, state, and federal regulations for hazardous pharmaceutical waste is mandatory.
II. Waste Segregation and Containment
Proper segregation is the first critical step in the disposal process to prevent cross-contamination and ensure appropriate final disposal.
-
Primary Waste: Unused or expired this compound, including pure compound, solutions, and formulations.
-
Contaminated Materials: All items that have come into contact with the compound, such as personal protective equipment (PPE), pipette tips, vials, culture plates, and absorbent materials.
Table 1: Waste Containment and Labeling
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Designated, leak-proof, puncture-resistant container | "Hazardous Cytotoxic Waste," Chemical Name, Date |
| Liquid Waste | Sealable, chemically resistant container | "Hazardous Cytotoxic Waste," Chemical Name, Solvent(s) |
| Sharps | Approved sharps container | "Hazardous Cytotoxic Sharps Waste," Chemical Name |
| Contaminated Labware | Designated, leak-proof container | "Hazardous Cytotoxic Waste," Chemical Name |
| Contaminated PPE | Sealable, labeled bags within a rigid container | "Hazardous Cytotoxic Waste for Incineration" |
III. Step-by-Step Disposal Protocol
-
Risk Assessment: Before handling, review all available safety information and conduct a formal risk assessment for the specific procedures being performed.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, double gloves (nitrile), and safety glasses. For procedures with a risk of aerosolization, a fit-tested N95 respirator and a face shield are required.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in the appropriately labeled containers as specified in Table 1.
-
Do not mix this waste with other chemical or biological waste streams.
-
Keep waste containers securely sealed when not in use.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
While specific decontamination agents for this compound have not been identified, a two-step process using a general laboratory detergent followed by 70% ethanol is a recommended starting point. For known spills, a more potent deactivating agent may be necessary, and consultation with a safety officer is advised.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with hazardous waste signage.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[1][2][3]
-
Ensure all required waste disposal manifests and documentation are completed accurately.
-
IV. Spill Management Protocol
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the compound is in powdered form.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials and place them in the designated hazardous cytotoxic waste container.
-
Decontaminate the spill area using the two-step process described above.
-
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office immediately.
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow for handling and disposing of this compound in a research setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 13-Oxyingenol-13-dodecanoate
Essential Safety and Handling Guide for 13-Oxyingenol-13-dodecanoate
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety protocols for structurally related ingenol esters and general best practices for handling potent, biologically active compounds of unknown toxicity. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 54706-70-6 | [1] |
| Molecular Formula | C₃₂H₅₀O₇ | [1][2][3] |
| Molecular Weight | 546.74 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Personal Protective Equipment (PPE)
Given the potent biological activity of ingenol esters, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose & Standards |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of aerosolized particles, especially when handling the solid compound. |
| Eye and Face Protection | Safety goggles with side shields and a face shield | To protect against splashes and airborne particles. Must be ANSI Z87.1 certified. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Outer gloves should be removed immediately after handling. |
| Body Protection | Disposable, fluid-resistant laboratory coat with knit cuffs | To protect skin and clothing from contamination. Should be changed immediately if contaminated. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure risk.
1. Preparation and Engineering Controls:
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before commencing work.
2. Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the required amount of the solid compound on a tared weigh boat.
-
To prepare a stock solution, add the solvent to the solid to minimize the generation of dust.
-
Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, face shield, goggles, inner gloves, and respirator.
-
Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All contaminated solid waste, including unused compound, weigh boats, pipette tips, and gloves, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
Decontamination of Glassware:
-
Reusable glassware should be soaked in a suitable solvent to remove any residual compound before standard washing procedures. The solvent used for soaking must be collected as hazardous waste.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: Preparation of a Stock Solution
The following diagram illustrates a typical workflow for preparing a stock solution of this compound for in vitro experiments.
Caption: A step-by-step workflow for the safe preparation of a stock solution.
Signaling Pathway: HIV-1 Reactivation by Ingenol Esters
Ingenol esters have been shown to reactivate latent HIV-1 through the activation of the Protein Kinase C (PKC) pathway, leading to the activation of the transcription factor NF-κB.
Caption: The PKCδ-NF-κB signaling pathway activated by ingenol esters.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
